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(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine Documentation Hub

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  • Product: (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine
  • CAS: 1267880-41-0

Core Science & Biosynthesis

Foundational

1,5-Disubstituted 1,2,3-Triazole Amine Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the 1,2,3-triazole moiety has transcended its role as a simple "linker" to become a critical pharmacophore. While the copper-catalyzed 1,4-isomer is ubiquitous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the 1,2,3-triazole moiety has transcended its role as a simple "linker" to become a critical pharmacophore. While the copper-catalyzed 1,4-isomer is ubiquitous, the 1,5-disubstituted 1,2,3-triazole remains an underutilized yet powerful bioisostere.

This guide focuses specifically on amine-functionalized 1,5-triazole building blocks . These intermediates are essential for grafting the 1,5-triazole core—a mimic of the cis-amide bond—into peptide backbones, macrocycles, and small molecule inhibitors. This document provides the rationale, synthetic pathways, and safety protocols required to integrate these distinct scaffolds into your medicinal chemistry programs.

Part 1: Structural & Functional Significance

The "Forgotten" Isomer: Electronic and Steric Profile

The 1,4-disubstituted triazole (formed via CuAAC) functions as a trans-amide bioisostere. In contrast, the 1,5-disubstituted triazole (formed via RuAAC) mimics the cis-amide bond. This distinction is not merely academic; it fundamentally alters the secondary structure of peptidomimetics.

Key Pharmacophoric Features:

  • Dipole Moment: The 1,5-isomer has a slightly higher dipole moment (~5.0 D) compared to the 1,4-isomer (~4.8 D), influencing solvation and receptor binding.

  • Steric Demand: The 1,5-substitution places the R-groups in closer proximity (similar to syn-pentane interactions), often inducing a "kink" or turn in the molecular backbone.

  • Metabolic Stability: Like its 1,4-counterpart, the 1,5-triazole is resistant to hydrolysis, oxidation, and reduction, making it superior to native amide bonds in proteolytic environments.

Comparison of Triazole Isomers
Feature1,4-Disubstituted Triazole1,5-Disubstituted Triazole
Catalyst System Cu(I) (CuAAC)Ru(II) (RuAAC) or Mg-mediated
Amide Mimicry trans-Amide (extended)cis-Amide (turn-inducing)
Distance (R1-R2) ~ 5.0 Å~ 3.5 Å
Structural Role Linear linker / Spacer

-turn inducer / Macrocyclization
Electronic Character Strong H-bond acceptor (N3)Sterically crowded N-lone pairs

Part 2: Synthetic Methodologies (The Core)

The Gold Standard: RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition)

The synthesis of 1,5-triazoles requires strict control over regioselectivity.[1] The most robust method utilizes Pentamethylcyclopentadienyl Ruthenium(II) chloride complexes. Unlike Copper, which activates the alkyne as a nucleophile (via copper-acetylide), Ruthenium activates both the alkyne and azide via oxidative coupling.

Mechanism of Action

The reaction proceeds through a ruthenacycle intermediate.[1] The steric bulk of the Cp* ligand directs the azide attack to the more substituted carbon of the alkyne (or the internal carbon in terminal alkynes) to minimize steric clash, resulting in the 1,5-isomer.

RuAAC_Cycle Cat [Cp*RuCl] Complex1 Alkyne/Azide Coordination Cat->Complex1 + Alkyne + Azide Ruthenacycle Ruthenacycle Intermediate (Oxidative Coupling) Complex1->Ruthenacycle C-N Bond Formation RedElim Reductive Elimination Ruthenacycle->RedElim Isomerization RedElim->Cat Regeneration Product 1,5-Triazole Product RedElim->Product Release

Figure 1: The catalytic cycle of RuAAC mediated by Cp*RuCl complexes.[1][2] The critical step is the formation of the ruthenacycle, which dictates the 1,5-regioselectivity.

Catalyst Selection Guide
  • Cp*RuCl(PPh3)2: The "workhorse" catalyst. Effective for most primary azides and terminal alkynes.

  • Cp*RuCl(COD): (COD = 1,5-cyclooctadiene). Superior for sterically demanding substrates or internal alkynes. More sensitive to air/moisture than the PPh3 variant.

  • [Cp*RuCl]4: Tetramer form. Highly active but less commercially available.

Part 3: Experimental Protocol & Troubleshooting

Protocol: Synthesis of N-Boc-1-(Benzyl)-1H-1,2,3-triazol-5-yl-methylamine

Objective: Create a protected amine building block suitable for peptide synthesis. Reaction: N-Boc-propargylamine + Benzyl Azide


 1,5-Disubstituted Triazole.
1. Safety Pre-Check (Mandatory)
  • Azide Safety: Calculate the C/N ratio.

    
    .[3][4][5]
    
    • Benzyl Azide (C7H7N3): 7 Carbon / 3 Nitrogen = 2.33. Borderline. Handle in solution. Do not concentrate to dryness if scale > 1g.

  • Shielding: Use a blast shield for all heating steps involving azides.

2. Materials
  • Alkyne: N-Boc-propargylamine (1.0 equiv)

  • Azide: Benzyl azide (1.1 equiv)

  • Catalyst: Cp*RuCl(PPh3)2 (2-5 mol%)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

  • Atmosphere: Argon or Nitrogen

3. Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask equipped with a stir bar, add N-Boc-propargylamine (1.0 mmol) and Benzyl azide (1.1 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration). Note: THF can inhibit the catalyst at high temperatures; Dioxane is preferred.

  • Degassing: Sparge the solution with Argon for 10 minutes. Oxygen poisons the active Ruthenium species.

  • Catalyst Addition: Add Cp*RuCl(PPh3)2 (0.02 mmol, 2 mol%). The solution typically turns reddish-brown.

  • Reaction: Seal the vessel and heat to 60–80°C for 12–18 hours. Monitor by TLC (or LCMS) until the alkyne is consumed.

  • Workup: Cool to room temperature. Filter the reaction mixture through a short pad of silica gel (eluting with EtOAc) to remove the Ruthenium catalyst.

  • Purification: Concentrate the filtrate (Caution: check Azide safety) and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation: Verify 1,5-regiochemistry via NOESY NMR (Strong correlation between triazole C4-H and the benzylic CH2).

4. Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Oxygen poisoningDegas solvents thoroughly; increase catalyst load to 5 mol%.
Regio-scrambling Thermal background reactionLower temperature to 60°C; ensure Ru catalyst is active.
Catalyst Inactivity Old catalyst (oxidized)Recrystallize CpRuCl(PPh3)2 or switch to CpRuCl(COD).
Product Color Ru contaminationUse a scavenger resin (e.g., SiliaMetS® Thiol) or wash with dilute thiourea.

Part 4: Applications in Drug Discovery

Peptidomimetics: The "Turn" Inducer

The 1,5-triazole is a premier tool for constraining peptide backbones. By replacing an amide bond with a 1,5-triazole, researchers can lock a peptide into a bio-active conformation, particularly


-turns.[6][7]

Workflow: Incorporating the Building Block

  • Deprotection: Treat the N-Boc-1,5-triazole building block with TFA/DCM.

  • Coupling: React the liberated amine with the next amino acid using standard HATU/DIPEA conditions.

  • Result: A peptide backbone with a permanent cis-amide mimic.[7]

Applications Start 1,5-Triazole Amine Building Block Path1 Peptidomimetics Start->Path1 Path2 Macrocyclization Start->Path2 Result1 Beta-Turn Mimicry (GPCR Ligands) Path1->Result1 Result2 Conformational Locking (Protease Stability) Path2->Result2

Figure 2: Strategic applications of 1,5-triazole amine building blocks in medicinal chemistry.

References

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society.[4] [Link]

    • Foundational paper establishing RuAAC for 1,5-regioselectivity.
  • Boren, B. C., et al. (2008).[8] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[4] [Link]

    • Detailed mechanistic study and catalyst comparison (Cp*RuCl(cod) vs PPh3).
  • Horne, W. S., et al. (2009). 1,2,3-Triazoles as Amide Bond Surrogates in Peptidomimetics. Expert Opinion on Drug Discovery. [Link]

    • Review of the structural implications of 1,4 vs 1,5 triazoles in peptides.
  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. [Link]

    • Authoritative source on organic azide safety and handling (C/N r
  • Krasinski, A., et al. (2004). In Situ Selection of Lead Compounds by Click Chemistry: Target-Guided Synthesis. Journal of the American Chemical Society.[4] [Link]

    • Discusses the bio-orthogonal applic

Sources

Exploratory

Unlocking Chemical Space: A Senior Application Scientist's Guide to the Strategic Divergence of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, materials science, and bioconjugation. Its appeal lies i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, materials science, and bioconjugation. Its appeal lies in its remarkable stability, its capacity for hydrogen bonding and dipole interactions, and its role as a reliable linking unit.[1][2] However, the true power of this heterocyclic core is only accessible when chemists can exert precise control over the substitution pattern on the ring. The thermal Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne, the foundational reaction for forming this ring, often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification and limiting its utility.[3][4]

The advent of metal-catalyzed azide-alkyne cycloaddition (AAC) reactions revolutionized the field, transforming an unselective process into a prime example of "click chemistry"—a class of reactions known for their high yield, reliability, and simplicity.[3][5][6] This guide provides an in-depth exploration of the two primary, regiochemically distinct outcomes of this reaction: the 1,4- and 1,5-disubstituted 1,2,3-triazoles. We will dissect the catalytic systems that govern their formation, compare their intrinsic properties, and provide the strategic rationale for selecting one isomer over the other in a research and development context.

Part 1: The 1,4-Disubstituted Triazole - The Archetype of Click Chemistry

The formation of the 1,4-disubstituted 1,2,3-triazole is synonymous with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is arguably the most famous and widely used click reaction, celebrated for its efficiency and fidelity.[1][7] It proceeds under exceptionally mild conditions, often in aqueous solutions, and is tolerant of a vast array of functional groups, making it ideal for complex molecular assembly and bioconjugation.[3]

The CuAAC Mechanism: A Stepwise Covalent Handshake

The remarkable rate acceleration (10⁷ to 10⁸-fold over the thermal reaction) and perfect regioselectivity of CuAAC stem from a multi-step mechanism fundamentally different from a concerted cycloaddition.[3] The process is initiated by the coordination of the Cu(I) catalyst to the terminal alkyne, which lowers the pKa of the terminal proton and facilitates the formation of a copper-acetylide intermediate. This intermediate then coordinates with the azide, bringing the reactive partners into proximity within a six-membered copper metallacycle. Subsequent ring contraction and protonolysis release the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst for the next cycle.[3]

CuAAC_Mechanism R1_Alkyne R¹-C≡CH Cu_Acetylide R¹-C≡C-Cu(I) R1_Alkyne->Cu_Acetylide + Cu(I) - H⁺ Cu_I Cu(I) Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle R2_Azide R²-N₃ R2_Azide->Metallacycle + R²-N₃ Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Product_1_4 1,4-Disubstituted 1,2,3-Triazole Triazolyl_Cu->Product_1_4 + H⁺ Product_1_4->Cu_I - Cu(I) Proton_Source H⁺

Figure 1: Simplified catalytic cycle for the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Field-Proven Protocol: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

This protocol describes a general method for synthesizing a 1,4-disubstituted triazole using an in situ generated Cu(I) catalyst.

  • Reagent Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of water and t-butanol.

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.1 eq) from a freshly prepared aqueous stock solution, followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq). The solution will typically turn a pale yellow/green color.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Workup and Isolation: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can often be purified by simple filtration if it precipitates, or by column chromatography on silica gel.[4][8]

Part 2: The 1,5-Disubstituted Triazole - The Ruthenium-Controlled Alternative

While CuAAC provides unparalleled access to 1,4-isomers, the exploration of alternative chemical structures necessitated a method to selectively generate the 1,5-disubstituted regioisomer. This challenge was met with the development of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[3][9] This reaction not only provides complementary regioselectivity to CuAAC but also offers a crucial advantage: it is effective for both terminal and internal alkynes, enabling the synthesis of fully substituted 1,2,3-triazoles.[10][11]

The RuAAC Mechanism: An Oxidative Coupling Pathway

The mechanism of RuAAC is distinct from that of CuAAC. The catalytic cycle is believed to proceed via an oxidative coupling of the azide and alkyne reactants on the ruthenium center.[9][10] This forms a six-membered ruthenacycle intermediate. The regioselectivity is established during this step, where the first new carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. The cycle is closed by a rate-determining reductive elimination step, which releases the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[9][10]

RuAAC_Mechanism Reactants R¹-C≡CH + R²-N₃ Ruthenacycle Six-membered Ruthenacycle Reactants->Ruthenacycle + [CpRuCl] Ru_Catalyst [Cp*RuCl] Product_1_5 1,5-Disubstituted 1,2,3-Triazole Ruthenacycle->Product_1_5 Reductive Elimination Product_1_5->Ru_Catalyst - [CpRuCl]

Figure 2: Simplified catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Field-Proven Protocol: Synthesis of a 1,5-Disubstituted 1,2,3-Triazole

This protocol outlines a general procedure using a common pentamethylcyclopentadienyl (Cp*) Ruthenium catalyst.

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, as ruthenium catalysts can be sensitive to air.

  • Reagent Preparation: In a dry Schlenk flask, dissolve the alkyne (1.0 eq) and the azide (1.1 eq) in a suitable anhydrous solvent (e.g., toluene or 1,2-dichloroethane).

  • Catalyst Addition: Add the ruthenium catalyst, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄ (typically 1-5 mol%), to the reaction mixture.

  • Reaction: Heat the reaction mixture to the required temperature (often 60-100 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Workup and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure 1,5-disubstituted 1,2,3-triazole.[9][10]

Part 3: Comparative Analysis and Strategic Selection

The choice between synthesizing a 1,4- or 1,5-disubstituted triazole is a critical strategic decision driven by the project's end goal. The two isomers are not interchangeable; they possess distinct steric and electronic profiles that influence their physical properties and biological interactions.

Head-to-Head Isomer Comparison
Feature1,4-Disubstituted Isomer1,5-Disubstituted Isomer
Primary Synthesis Copper-Catalyzed AAC (CuAAC)Ruthenium-Catalyzed AAC (RuAAC)
Regioselectivity Exclusively 1,4-isomer[3][7]Exclusively 1,5-isomer[3][9]
Alkyne Scope Primarily Terminal Alkynes[12]Terminal and Internal Alkynes[10][11]
Reaction Conditions Mild, often aqueous, room tempOften requires heating, inert atmosphere[10]
Key Property Excellent trans-amide bond isostere[13]Provides alternative substituent vector
Primary Applications Bioconjugation, drug discovery linkers, materials, peptidomimetics[6][13][14]Medicinal chemistry scaffolds, foldamers, exploring novel chemical space[15][16]
Causality Behind Experimental Choices: Why Choose One Over the Other?

As a senior scientist, the decision-making process is guided by the desired molecular architecture and function:

  • Choose the 1,4-Isomer (CuAAC) when:

    • Mimicking Peptides: The 1,4-disubstituted triazole is an outstanding surrogate for the trans-amide bond, mimicking its key electronic and hydrogen-bonding features while conferring complete resistance to proteolytic degradation.[13] This is invaluable in peptidomimetic drug design.

    • Linear Linking is Required: For applications in bioconjugation or materials science where a molecule must bridge two points in a linear fashion, the geometry of the 1,4-isomer is ideal.

    • Simplicity and Scalability are Paramount: The operational simplicity and robustness of the CuAAC reaction make it the go-to choice for rapid library synthesis and large-scale production.[17][18]

  • Choose the 1,5-Isomer (RuAAC) when:

    • Exploring Novel Pharmacophores: The 1,5-substitution pattern presents a different three-dimensional arrangement of substituents compared to its 1,4-counterpart. This allows for the exploration of a completely different region of pharmacophoric space when designing ligands to fit into a protein's active site.[2][19]

    • A "Kinked" or "Bent" Linker is Needed: The geometry of the 1,5-isomer can induce turns or specific conformations in oligomeric structures, making it a valuable tool in the design of foldamers and other complex architectures.[16]

    • Internal Alkynes are Necessary: If the synthetic route dictates the use of an internal alkyne, RuAAC is the only reliable catalytic method to produce a triazole product (in this case, a fully substituted one).[9][10]

Conclusion

The ability to selectively synthesize either 1,4- or 1,5-disubstituted 1,2,3-triazoles is a testament to the power of modern catalysis. These are not merely two sides of the same coin but are distinct structural motifs with unique properties and applications. The copper-catalyzed pathway delivers the robust, linear 1,4-isomer, a workhorse of click chemistry and an invaluable tool for mimicking biological linkages. In contrast, the ruthenium-catalyzed reaction provides access to the 1,5-isomer, opening doors to novel molecular geometries and expanding the medicinal chemist's toolkit. A thorough understanding of the underlying mechanisms, reaction requirements, and distinct properties of each isomer is essential for any researcher aiming to strategically leverage the full potential of the triazole core in drug development and materials innovation.

References

  • Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed. Available at: [Link]

  • Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. SpringerLink. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. Available at: [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. Available at: [Link]

  • Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using. Asian Journal of Chemistry. Available at: [Link]

  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. ACS Publications. Available at: [Link]

  • Triazole-based click chemistry as strategic for novel therapeutics treatments of cancer: A bibliometric analysis 2007–2024. ScienceDirect. Available at: [Link]

  • Three-Component Synthesis of 1,4-Disubstituted 1,2,3-Triazoles using a Novel and Efficient Nano Alumina Based Cu(II) Catalyst. Taylor & Francis Online. Available at: [Link]

  • Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex. RSC Publishing. Available at: [Link]

  • One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. ACS Publications. Available at: [Link]

  • Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Bentham Science. Available at: [Link]

  • Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Ingenta Connect. Available at: [Link]

  • Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. University of Strasbourg. Available at: [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Wiley Online Library. Available at: [Link]

  • Click chemistry. Wikipedia. Available at: [Link]

  • Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles. RSC Publishing. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Available at: [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. Available at: [Link]

  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Publications. Available at: [Link]

  • Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups?. MDPI. Available at: [Link]

  • 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. National Center for Biotechnology Information. Available at: [Link]

  • Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications. RSC Publishing. Available at: [Link]

  • Are 1,4‐ and 1,5‐Disubstituted 1,2,3‐Triazoles Good Pharmacophoric Groups?. Wiley Online Library. Available at: [Link]

Sources

Foundational

Bioisosteric Properties of 1,5-Triazole vs. Amide Bonds

Content Type: Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Executive Summary The amide bond is the structural backbone of peptides and proteins, yet it represents a s...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

The amide bond is the structural backbone of peptides and proteins, yet it represents a significant liability in drug development due to rapid proteolytic cleavage and poor membrane permeability. The 1,2,3-triazole moiety has emerged as a premier bioisostere, offering enhanced metabolic stability and favorable physicochemical properties.[1]

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields the 1,4-disubstituted isomer (a trans-amide mimic), this guide focuses on the 1,5-disubstituted 1,2,3-triazole . Synthesized via ruthenium catalysis (RuAAC), the 1,5-isomer provides a unique structural mimicry of the cis-amide bond (particularly cis-prolyl turns), a conformation critical for the bioactivity of many GPCR ligands and macrocyclic peptides but difficult to stabilize with standard chemistry.

Part 1: Structural & Electronic Analysis

Geometric Mimicry: The cis vs. trans Distinction

The primary distinction between the 1,4- and 1,5-triazole isomers lies in their backbone alignment relative to the peptide chain.

  • 1,4-Triazole (trans-mimic): Extends the backbone distance between

    
     atoms to ~5.0 Å, approximately 1.0 Å longer than a standard trans-amide bond (3.9 Å). This expansion can perturb the secondary structure of tightly packed helices or sheets.
    
  • 1,5-Triazole (cis-mimic): The 1,5-substitution pattern forces the R-groups into a syn-orientation, closely replicating the geometry of a cis-amide bond (typically found in

    
    -turns or Xaa-Pro bonds). The steric demand of the 1,5-isomer restricts conformational freedom, effectively "locking" the peptide into a turn conformation.
    
Electronic Properties and Dipole Alignment

The 1,5-triazole is not a passive spacer; it is an electronic mimic with distinct polarization.

  • Dipole Moment: The triazole ring has a strong dipole (~5.0 D), significantly larger than the amide bond (~3.7 D). In the 1,5-isomer, the dipole vector is oriented such that it can mimic the electrostatic environment of the amide bond, although the vector direction is sensitive to the specific alignment of the ring.

  • Hydrogen Bonding:

    • Acceptors: The N2 and N3 atoms of the triazole ring possess lone pairs that function as weak H-bond acceptors, analogous to the amide carbonyl oxygen.[2]

    • Donors: The C-H bond at the C4 position is polarized (acidic) and can act as a weak H-bond donor, mimicking the amide N-H, though this interaction is weaker than a classical N-H...O bond.[2]

Comparative Data Table
Propertytrans-Amide Bondcis-Amide Bond1,4-Triazole (CuAAC)1,5-Triazole (RuAAC)
Mimicry Target N/AN/Atrans-peptide bondcis-peptide bond (e.g., Xaa-Pro)

Distance
~3.8 Å~2.9–3.0 Å~5.0–5.1 Å (Extended)~3.0–3.4 Å (Turn-inducing)
Dipole Moment ~3.7 D~3.7 D~5.0 D~5.0 D
H-Bond Donor Strong (NH)Strong (NH)Weak (C5-H)Weak (C4-H)
H-Bond Acceptor Strong (C=O)Strong (C=O)Weak (N2/N3)Weak (N2/N3)
Proteolytic Stability Low (Labile)Low (Labile)High (Resistant)High (Resistant)

Part 2: Visualization of Bioisosteric Logic

The following diagram illustrates the structural relationship and decision logic for choosing between 1,4- and 1,5-triazoles based on the target peptide conformation.

Bioisostere_Logic Start Target Peptide Bond Decision Desired Conformation? Start->Decision TransPath Linear / Extended (Beta-sheet / Helix) Decision->TransPath Trans CisPath Turn / Folded (Beta-turn / Xaa-Pro) Decision->CisPath Cis CuAAC CuAAC Reaction (Copper Catalysis) TransPath->CuAAC Requires RuAAC RuAAC Reaction (Ruthenium Catalysis) CisPath->RuAAC Requires Prod14 1,4-Disubstituted Triazole (trans-amide mimic) Length: ~5.0 Å CuAAC->Prod14 Prod15 1,5-Disubstituted Triazole (cis-amide mimic) Length: ~3.2 Å RuAAC->Prod15

Caption: Decision matrix for selecting triazole regioisomers based on target secondary structure requirements.

Part 3: Synthetic Methodology (RuAAC)[5]

To access the 1,5-disubstituted triazole, one must strictly avoid Copper(I) catalysts, which exclusively yield the 1,4-isomer. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the required protocol.

Mechanism of Action

Unlike CuAAC, which proceeds via a dinuclear copper intermediate, RuAAC involves the oxidative coupling of the alkyne and azide to a ruthenium(II) center to form a ruthenacycle. This cycle dictates the regioselectivity: the steric bulk of the Cp* (pentamethylcyclopentadienyl) ligand directs the azide's terminal nitrogen and the alkyne's terminal carbon to bond, resulting in the 1,5-substitution.

Experimental Protocol: Synthesis of 1,5-Triazole Peptidomimetic

Reagents:

  • Catalyst: [CpRuCl(PPh3)2] (Pentamethylcyclopentadienyl ruthenium(II) chloride bis(triphenylphosphine)). Note: [CpRuCl(cod)] is a viable alternative but often more sensitive to air.

  • Solvent: Anhydrous 1,4-Dioxane or THF (Benzene is also effective but less preferred due to toxicity).

  • Temperature: 60–80 °C.

  • Atmosphere: Inert (

    
     or Ar) is recommended, though the catalyst is more robust than Cu(I) systems.
    

Step-by-Step Workflow:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Alkyne component (1.0 equiv) and the Azide component (1.0–1.1 equiv) in anhydrous 1,4-dioxane (concentration ~0.1–0.2 M).

  • Catalyst Addition: Add [Cp*RuCl(PPh3)2] (1–5 mol%).

    • Expert Tip: If the reaction is sluggish, increasing catalyst loading to 5% is often more effective than raising the temperature above 100°C, which can degrade sensitive peptide protecting groups.

  • Reaction: Purge the vial with Argon, seal, and heat to 60 °C. Monitor via LC-MS or TLC. Reaction times typically range from 2 to 12 hours.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purification: The 1,5-triazole product is often less polar than the starting materials. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

    • Note: Ru residues can be sticky. A filtration through a small pad of Celite or activated charcoal treatment may be necessary before chromatography.

RuAAC Catalytic Cycle Diagram

RuAAC_Mechanism Cat Cp*RuCl(L)2 (Active Catalyst) Coord Alkyne/Azide Coordination Cat->Coord + Alkyne + Azide OxAdd Oxidative Coupling (Ruthenacycle Formation) Coord->OxAdd - L (Ligand Loss) RedElim Reductive Elimination (Product Release) OxAdd->RedElim C-N Bond Formation RedElim->Cat Regeneration Product 1,5-Disubstituted Triazole RedElim->Product

Caption: The RuAAC catalytic cycle involves the formation of a six-membered ruthenacycle intermediate, directing the 1,5-regioselectivity.

Part 4: Case Studies & Biological Applications

Minigastrin Analogs (Tumor Targeting)

A definitive study by Grob et al. demonstrated the utility of 1,5-triazoles in Minigastrin (MG11) analogs targeting the CCK2 receptor (overexpressed in medullary thyroid carcinoma).

  • Challenge: The linear peptide MG11 suffers from rapid degradation in blood plasma.

  • Solution: Replacement of specific amide bonds with 1,5-triazoles.

  • Outcome: The 1,5-triazole analogs mimicked the native turn conformation required for receptor binding (nanomolar affinity retained) and significantly improved metabolic stability compared to the parent peptide. Interestingly, the 1,5-analogs showed different stability profiles than 1,4-analogs, highlighting that "cis-mimicry" affects not just binding but also the accessibility of adjacent proteolytic sites.

RNase A (Protein Folding)

The Raines Lab utilized 1,5-triazoles to replace a cis-prolyl peptide bond in Ribonuclease A (RNase A).

  • Mechanism: The Xaa-1,5-triazole-Ala unit was designed to mimic the Xaa-cis-Pro dipeptide.[3]

  • Result: The variant protein folded correctly and retained enzymatic activity, validating the 1,5-triazole as a true structural surrogate for the cis-peptide bond in a complex protein environment.

References

  • Valverde, I. E., et al. (2021). "1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs." ACS Medicinal Chemistry Letters. Link

  • Tam, A., et al. (2007). "Protein Prosthesis: 1,5-Disubstituted[1,2,3]triazoles as cis-Peptide Bond Surrogates." Journal of the American Chemical Society. Link

  • Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. Link

  • Massarotti, A., et al. (2014). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." ChemMedChem. Link

  • Brik, A., et al. (2003).[4] "1,2,3-triazole as a peptide surrogate in the rapid synthesis of HIV-1 protease inhibitors." ChemBioChem. Link

Sources

Exploratory

A Senior Application Scientist's Guide for Drug Discovery Professionals

An In-Depth Technical Guide to the Pharmacophore Features of (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine This guide provides a comprehensive analysis of the potential pharmacophore features of (1-phenyl-1H-1,2,3-triazol-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore Features of (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine

This guide provides a comprehensive analysis of the potential pharmacophore features of (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine. It is designed for researchers, medicinal chemists, and computational scientists engaged in drug discovery and development. We will deconstruct the molecule's structural components, propose its key pharmacophoric elements, and present a detailed, field-proven workflow for generating and validating a robust pharmacophore model. This document serves as both a specific analysis of the target molecule and a general methodological whitepaper for pharmacophore-based drug design.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a privileged scaffold in modern medicinal chemistry. Its prominence is due to a unique combination of chemical and physical properties: it is a rigid, planar, and aromatic system with a significant dipole moment, capable of engaging in hydrogen bonding and π-stacking interactions.[1] Crucially, the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles exceptionally efficient and versatile.[2] This synthetic accessibility allows for the rapid generation of diverse chemical libraries, a key advantage in structure-activity relationship (SAR) studies.[1][3]

The (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine core combines this versatile triazole linker with a phenyl ring and a primary amine, presenting a rich template for molecular recognition. Derivatives of the 1,2,3-triazole scaffold have demonstrated a wide array of biological activities, including anticancer, antifungal, antiviral, and antimicrobial properties, underscoring its potential as a foundational element for novel therapeutics.[4][5][6][7] This guide will elucidate the key chemical features that underpin this potential, providing a roadmap for designing targeted screening and optimization campaigns.

Structural Deconstruction and Putative Pharmacophore Features

To understand the molecule's potential for biological activity, we must first analyze its constituent parts and their likely roles in molecular interactions. A pharmacophore is defined as the spatial arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a response.[8][9]

Molecular Structure of (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine

Caption: Key pharmacophoric features of the target molecule.

Table 1: Analysis of Potential Pharmacophoric Features

Feature TypeStructural OriginPotential Role in Binding Interactions
Hydrogen Bond Donor (HBD) Primary amine (-NH₂) on the methyl groupThe two protons on the nitrogen can form strong hydrogen bonds with electronegative atoms (e.g., oxygen, nitrogen) in a receptor's binding pocket. This is often a critical interaction for anchoring a ligand.
Hydrogen Bond Acceptor (HBA) Nitrogen atoms (N1, N2) of the triazole ringThe lone pairs of electrons on the triazole nitrogens can accept hydrogen bonds from donor groups (e.g., -OH, -NH) within the binding site.[2]
Aromatic Ring (ARO) Phenyl group and the 1,2,3-triazole ringBoth rings can participate in π-π stacking or cation-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target protein.[10]
Hydrophobic Center (HYD) Phenyl groupThe nonpolar surface of the phenyl ring can engage in favorable hydrophobic (van der Waals) interactions within a lipophilic pocket of the receptor.
Positive Ionizable (PI) Primary amine (-NH₂)At physiological pH, the primary amine is likely to be protonated (-NH₃⁺), allowing it to form strong ionic bonds (salt bridges) with negatively charged residues like Aspartate or Glutamate.

This initial analysis suggests a versatile pharmacophore profile, capable of engaging in a variety of specific and non-specific interactions. The relative orientation of these features is critical and defines the molecule's potential to fit within a specific binding site.

The Pharmacophore Modeling Workflow: A Practical Guide

The process of developing a predictive pharmacophore model is a systematic endeavor. It can be broadly categorized into ligand-based and structure-based approaches, depending on the available information about the biological target.[8][9]

This method is employed when the 3D structure of the biological target is unknown, but a set of molecules with known biological activities is available.[8] The core principle is to identify the common chemical features shared by the most active compounds that are absent in the inactive ones.

Ligand-Based Pharmacophore Workflow

A 1. Data Collection Gather a set of active and inactive analogs of the target molecule. B 2. Conformational Analysis Generate a diverse set of low-energy 3D conformations for each molecule. A->B C 3. Feature Identification Identify potential pharmacophore features (HBD, HBA, ARO, HYD, etc.) on all conformers. B->C D 4. Molecular Alignment Superimpose the molecules based on common features to find a common binding mode. C->D E 5. Hypothesis Generation Generate multiple pharmacophore hypotheses that represent different spatial arrangements of features. D->E F 6. Scoring and Ranking Score each hypothesis based on how well it maps the active molecules and excludes the inactives. E->F G 7. Model Validation Validate the best hypothesis using external test sets, decoy sets, and statistical methods (e.g., ROC curve). F->G H 8. Application Use the validated model for virtual screening of large compound libraries to find new hits. G->H

Caption: A typical ligand-based pharmacophore modeling workflow.

When the 3D structure of the target protein is available (e.g., from X-ray crystallography or cryo-EM), a more direct approach can be taken.[8] The model is derived from the key interactions observed between the protein and a known ligand, or by analyzing the chemical nature of the binding pocket itself.

Structure-Based Pharmacophore Workflow

A 1. Obtain Target Structure Acquire a high-resolution 3D structure of the protein-ligand complex (e.g., from PDB). B 2. Binding Site Analysis Identify the active site and all interacting residues within a defined radius of the ligand. A->B C 3. Interaction Mapping Generate an interaction map highlighting H-bonds, ionic bonds, hydrophobic contacts, etc. B->C D 4. Feature Generation Translate the key interaction points into pharmacophore features (e.g., a donor residue creates an acceptor feature for the ligand). C->D E 5. Hypothesis Refinement Refine the pharmacophore by adding excluded volumes to represent the shape of the binding pocket. D->E F 6. Model Validation Validate the model by its ability to correctly 're-dock' the original ligand and distinguish known actives from decoys. E->F G 7. Application Use the validated model for virtual screening to discover novel scaffolds that fit the binding site. F->G

Caption: A typical structure-based pharmacophore modeling workflow.

Experimental Protocol: Ligand-Based Model Generation

This section provides a generalized, step-by-step protocol for generating a ligand-based pharmacophore model. The principles are applicable across various software platforms like LigandScout, Discovery Studio, or MOE.[8]

Objective: To generate and validate a 3D pharmacophore model for a hypothetical set of (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine analogs with known activity against a target.

Methodology:

  • Prepare the Training Set:

    • Compile a list of at least 15-20 diverse analogs of (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine.

    • Curate their biological activity data (e.g., IC₅₀ or Kᵢ values).

    • Divide the compounds into two activity classes: "Active" (e.g., IC₅₀ < 1 µM) and "Inactive" (e.g., IC₅₀ > 10 µM). Ensure the active set contains at least 5-10 diverse structures.

    • Draw the 2D structures of all compounds and convert them to 3D, ensuring correct protonation states at physiological pH (approx. 7.4).

  • Generate Conformers:

    • For each molecule in the training set, perform a conformational analysis to generate a representative ensemble of low-energy 3D structures. This step is critical as it explores the flexible space of the molecules. Use a method like a systematic search or a stochastic search with energy minimization.

  • Generate Pharmacophore Hypotheses:

    • Input the conformers of the "Active" set into the pharmacophore generation module.

    • The software will identify common pharmacophoric features (HBD, HBA, ARO, etc.) and their spatial arrangements that are present in all, or most, of the active compounds.

    • This process typically generates multiple hypotheses, each representing a potential binding mode.

  • Score and Rank Hypotheses:

    • The generated hypotheses are scored based on how well they map the features of the active compounds.

    • Crucially, the hypotheses are then challenged to not map the features of the "Inactive" compounds. A good model must be selective.

    • The software will provide a ranking based on various scoring functions that consider factors like feature overlap, selectivity, and complexity.

  • Validate the Top-Ranked Hypothesis:

    • Test Set Validation: Prepare an external test set of known active and inactive compounds that were not used in model generation. The model's predictive power is assessed by its ability to correctly classify these compounds.

    • Decoy Set Screening: Create a large database of "decoy" molecules (compounds with similar physicochemical properties but different topology). A robust model should identify very few hits from this decoy set, demonstrating high specificity.

    • Statistical Analysis: Calculate metrics such as the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve to quantify the model's ability to distinguish actives from inactives.

  • Deploy the Validated Model:

    • Once validated, the pharmacophore model serves as a 3D query for virtual screening campaigns against large chemical databases (e.g., ZINC, ChEMBL) to identify novel compounds that possess the desired pharmacophoric features.[11]

Conclusion and Future Directions

The (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine scaffold presents a compelling starting point for drug discovery, characterized by a rich set of pharmacophore features including hydrogen bond donors and acceptors, aromatic rings, and a potential positive ionizable center. Its synthetic tractability via click chemistry further enhances its appeal.

This guide has outlined a systematic, industry-standard approach to elucidating the specific pharmacophore of this molecule for a given biological target. By applying the detailed ligand-based or structure-based workflows, research teams can translate a collection of active compounds or a single protein structure into a powerful predictive model. This model becomes an invaluable tool for hit identification and lead optimization, enabling a more rational, efficient, and ultimately successful drug discovery process.[8][12] Future work should focus on applying these computational models to screen large, diverse chemical spaces to uncover novel derivatives with enhanced potency and selectivity for specific therapeutic targets.

References

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic
  • Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. (n.d.). PubMed Central. [Link]

  • Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. (2020). PubMed. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). PubMed Central. [Link]

  • Creating a pharmacophore from a single protein-ligand complex. (n.d.). LigandScout. [Link]

  • In-Silico Pharmacophore-Based Screening. (n.d.). Scribd. [Link]

  • Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. (2015). PubMed Central. [Link]

  • Click-chemistry mediated synthesis of OTBN-1,2,3-Triazole derivatives exhibiting STK33 inhibition with diverse anti-cancer activities. (n.d.). ResearchGate. [Link]

  • A Guide to In Silico Drug Design. (n.d.). PubMed Central. [Link]

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. (2022). PubMed. [Link]

  • Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. (n.d.). ResearchGate. [Link]

  • CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. (2020). PubMed Central. [Link]

  • A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). (2022). ResearchGate. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). PubMed Central. [Link]

  • 1,2,3-Triazole–Containing Chalcone Derivatives. (n.d.). Frontiers in Chemistry. [Link]

  • Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. (n.d.). ScienceDirect. [Link]

  • Synthesis and mode of action studies of novel {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amines to combat pathogenic fungi. (2019). PubMed. [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (n.d.). MDPI. [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). National University of Pharmacy. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Triazoles

[1][2][3][4][5][6][7] Strategic Overview: Beyond the Copper Paradigm The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles.[1] However, its geomet...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Strategic Overview: Beyond the Copper Paradigm

The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles.[1] However, its geometric rigidity limits structure-activity relationship (SAR) studies and materials design. The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is not merely an alternative; it is the orthogonal complement, granting access to 1,5-disubstituted (from terminal alkynes) and 1,4,5-trisubstituted (from internal alkynes) triazoles.

This protocol details the use of pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes to drive this transformation.[1][2][3][4][5][6] Unlike CuAAC, which relies on a copper-acetylide intermediate (limiting it to terminal alkynes), RuAAC proceeds via oxidative coupling, enabling the functionalization of both terminal and internal alkynes with high regiocontrol.[7][8]

Key Advantages[5]
  • Regioselectivity: Exclusively yields 1,5-isomers for terminal alkynes.[5]

  • Substrate Scope: Compatible with internal alkynes (inaccessible to CuAAC).

  • Electronic Tolerance: Works well with both electron-rich and electron-deficient alkynes.

Reaction Mechanism: The Oxidative Coupling Cycle[11]

Understanding the mechanism is vital for troubleshooting. The reaction does not involve an acetylide species. Instead, it proceeds through a ruthenacycle intermediate.[1][5][6]

Mechanistic Insights
  • Ligand Displacement: The spectator ligands (

    
    , e.g., PPh
    
    
    
    or COD) are displaced by the azide and alkyne.
  • Oxidative Coupling: The critical regiodetermining step.[5] The alkyne and azide undergo oxidative coupling to form a six-membered ruthenacycle .[5][6] The steric bulk of the Cp* ligand and the electronics of the alkyne direct the carbon of the alkyne to the terminal nitrogen of the azide, ensuring 1,5-selectivity.

  • Reductive Elimination: The C-N bond forms, releasing the triazole and regenerating the active Ru(II) species.

RuAAC_Mechanism cluster_cycle Catalytic Cycle Start Active Catalyst [Cp*RuCl] Coordination Reactant Coordination (Azide + Alkyne bind) Start->Coordination + R-N3, R'-C≡C-R'' OxidativeCoupling Oxidative Coupling (Formation of Ruthenacycle) Coordination->OxidativeCoupling Regiodetermining Step ReductiveElimination Reductive Elimination (Triazole Formation) OxidativeCoupling->ReductiveElimination Rate Determining Step ReductiveElimination->Start Catalyst Regeneration ProductRelease 1,5-Triazole Product ReductiveElimination->ProductRelease

Figure 1: The RuAAC Catalytic Cycle.[2] The formation of the six-membered ruthenacycle dictates the unique 1,5-regioselectivity.

Catalyst Selection & Decision Matrix

Two primary catalysts dominate RuAAC protocols. Selecting the correct one is the single most important experimental decision.

FeatureCpRuCl(PPh

)

CpRuCl(COD)
Reactivity Moderate. Requires heat (60–100 °C).High. Active at Room Temp (RT).
Stability Air/moisture stable solid. Robust in solution.Sensitive to air/heat. Deactivates if heated >60°C.
Primary Use Standard synthesis; robust substrates.Thermally sensitive substrates; Internal alkynes.[7][8][2][9]
Handling Bench-top weighing allowed.Weigh in glovebox or fresh under Argon.
Cost Lower.[9]Higher.

Recommendation: Start with CpRuCl(PPh


)

for routine synthesis. Switch to Cp RuCl(COD) only if the substrate degrades at 60°C or if the alkyne is extremely sterically hindered.

Safety Protocol: Handling Organic Azides

CRITICAL WARNING: Organic azides are potential explosives.[10][11][12][13]

  • C/N Ratio: Ensure the number of carbon atoms is at least 3 times the number of nitrogen atoms (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). If 
    
    
    
    , the compound is highly unstable; handle only in solution on a small scale (<1 mmol).
  • Halogenated Solvents:

    • NEVER use DCM (Dichloromethane) or Chloroform during the synthesis of azides using Sodium Azide (NaNngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).[13] This forms di- and triazidomethane, which are extremely explosive.[13]
      
    • ACCEPTABLE: Using DCM/DCE as a solvent for the RuAAC reaction itself (with pre-synthesized, purified organic azides) is standard practice, provided no free NaN

      
       is present.
      
  • Heat: Use a blast shield when heating azide reactions.

Standard Experimental Protocol

Materials
  • Catalyst: Cp*RuCl(PPh

    
    )
    
    
    
    (2 mol%)[14]
  • Solvent: 1,2-Dichloroethane (DCE), Toluene, or THF (Anhydrous, degassed).[1]

  • Concentration: 0.1 – 0.2 M (with respect to limiting reagent).

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Procedure (Cp*RuCl(PPh ) )
  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of nitrogen.

  • Charging: Add the alkyne (1.0 equiv) and organic azide (1.0–1.1 equiv) to the vial.

  • Catalyst Addition: Add Cp*RuCl(PPh

    
    )
    
    
    
    (0.02 equiv / 2 mol%).
    • Note: For difficult substrates, loading can be increased to 5 mol%.

  • Solvation: Add anhydrous solvent (DCE or Toluene) via syringe to achieve 0.1–0.2 M concentration. Cap the vial (crimp cap or septum with N

    
     inlet).
    
  • Reaction: Place the vial in a pre-heated oil block at 60 °C . Stir for 4–12 hours.

    • Monitoring: Check by TLC or LCMS. Look for the disappearance of the azide peak.

  • Workup:

    • Cool to room temperature.[9]

    • Concentrate the mixture under reduced pressure.

    • Optional: If the catalyst residue interferes with purification, filter the crude mixture through a short pad of silica gel washing with CH

      
      Cl
      
      
      
      .
  • Purification: Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

Modification for Cp*RuCl(COD)
  • Temperature: Perform at Room Temperature (20–25 °C). Do not heat above 40 °C as the catalyst decomposes.

  • Atmosphere: Strict inert atmosphere (Glovebox or Schlenk line) is required during setup.

Optimization & Troubleshooting Workflow

Use this logic flow to address low yields or poor selectivity.

Optimization_Workflow Start Start: Low Yield / Incomplete Conversion CheckAzide Is Azide/Alkyne Sterically Hindered? Start->CheckAzide Branch1 Yes (Tertiary Azide/Bulky Alkyne) CheckAzide->Branch1 Branch2 No (Primary/Secondary) CheckAzide->Branch2 Action1 Switch Catalyst to Cp*RuCl(COD) Run at RT Branch1->Action1 CheckSolvent Check Solvent System Branch2->CheckSolvent Action2 Increase Temp to 80-100°C (Use Toluene/Dioxane) CheckSolvent->Action2 If Solvent is Non-Protic Action3 Avoid Protic Solvents (MeOH, H2O) Switch to THF or DCE CheckSolvent->Action3 If Solvent is Protic

Figure 2: Troubleshooting decision tree for RuAAC reaction optimization.

Scope and Limitations

ParameterCapabilityNotes
Terminal Alkynes ExcellentYields 1,5-disubstituted triazoles exclusively.[8][6]
Internal Alkynes GoodYields 1,4,5-trisubstituted triazoles.[15] Regioselectivity depends on electronics/sterics.[8][16]
Primary Azides ExcellentFast kinetics.
Tertiary Azides PoorSteric clash with Cp* ligand inhibits ruthenacycle formation. Use COD catalyst.[8][2][6]
Protic Groups ModerateAlcohols/Amines tolerated, but protic solvents should be avoided.
Silyl Alkynes ExcellentUseful for desilylation post-reaction to yield 1,4-isomers formally (via 1,5-pathway).

References

  • Zhang, L., et al. "Ruthenium-catalyzed cycloaddition of alkynes and organic azides."[7][8][6] Journal of the American Chemical Society 127.46 (2005): 15998-15999. Link

  • Boren, B. C., et al. "Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism."[7][8][6] Journal of the American Chemical Society 130.28 (2008): 8923-8930.[6] Link

  • Oakdale, J. S., & Fokin, V. V. "Ruthenium-Catalyzed Cycloaddition of Benzyl Azide and Phenylacetylene."[4] Organic Syntheses 90 (2013). Link

  • Rasmussen, L. K., et al. "Ruthenium-catalyzed cycloaddition of aryl azides and alkynes."[7][8][6] Organic Letters 9.26 (2007): 5337-5339. Link

Sources

Application

Application Notes and Protocols for the Synthesis of 5-aminomethyl-1-phenyl-1,2,3-triazole from N-Boc-propargylamine

Introduction The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and its role as a reliable pharmacophore. The copper(I)-catalyzed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and its role as a reliable pharmacophore. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1][2] This application note provides a comprehensive, two-step protocol for the synthesis of 5-aminomethyl-1-phenyl-1,2,3-triazole, a valuable building block for drug discovery, starting from commercially available N-Boc-propargylamine and phenyl azide.

The synthesis involves an initial CuAAC reaction to form the Boc-protected triazole intermediate, followed by an acidic deprotection of the tert-butyloxycarbonyl (Boc) group to yield the final primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and critical safety considerations.

Overall Synthetic Scheme

The synthesis of 5-aminomethyl-1-phenyl-1,2,3-triazole is accomplished in two sequential steps:

  • Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-Boc-propargylamine and phenyl azide to yield tert-butyl ((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)carbamate.

  • Step 2: Boc Deprotection using trifluoroacetic acid (TFA) to afford the final product, 5-aminomethyl-1-phenyl-1,2,3-triazole, as a TFA salt, which can then be neutralized.

Diagram: Overall Synthesis Workflow

G cluster_start Starting Materials cluster_step1 Step 1: CuAAC Reaction cluster_intermediate Intermediate Product cluster_step2 Step 2: Boc Deprotection cluster_final Final Product Propargylamine N-Boc-propargylamine CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Propargylamine->CuAAC PhenylAzide Phenyl Azide PhenylAzide->CuAAC BocTriazole tert-butyl ((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)carbamate CuAAC->BocTriazole Formation of Boc-protected triazole Deprotection Trifluoroacetic Acid (TFA) Deprotection BocTriazole->Deprotection FinalProduct 5-aminomethyl-1-phenyl-1,2,3-triazole Deprotection->FinalProduct Removal of Boc group G cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Alkyne N-Boc-propargylamine Acetylide Copper Acetylide Intermediate Alkyne->Acetylide Azide Phenyl Azide Cycloaddition Cycloaddition with Azide Azide->Cycloaddition CuI Cu(I) Catalyst CuI->Acetylide + Alkyne Acetylide->Cycloaddition Metallacycle Copper-Triazole Metallacycle Cycloaddition->Metallacycle Protonolysis Protonolysis Metallacycle->Protonolysis Protonolysis->CuI Catalyst Regeneration Triazole Boc-Protected Triazole Protonolysis->Triazole

Caption: Simplified catalytic cycle of the CuAAC reaction.

Experimental Protocol: CuAAC Reaction

Materials:

  • N-Boc-propargylamine

  • Phenyl azide (Caution! See safety notes below )

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve N-Boc-propargylamine (1.0 eq.) in a 1:1 mixture of t-BuOH and water.

  • Add phenyl azide (1.05 eq.) to the solution and stir vigorously.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in a minimal amount of water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in a minimal amount of water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The reaction mixture will typically change color.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, tert-butyl ((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)carbamate, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

ParameterRecommended ConditionRationale
Stoichiometry 1.05 eq. of Phenyl AzideA slight excess of the azide can help drive the reaction to completion.
Catalyst Loading 10 mol% CuSO₄, 20 mol% Sodium AscorbateCatalytic amounts are sufficient. Excess ascorbate ensures the copper remains in the active Cu(I) state. [1]
Solvent System t-BuOH / Water (1:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents. [3]
Temperature Room TemperatureThe CuAAC reaction is highly efficient and typically proceeds well at ambient temperature. [2]
Reaction Time 12-24 hoursReaction time can vary; monitoring by TLC or LC-MS is recommended.

Expected Characterization of Intermediate:

  • ¹H NMR: Expect characteristic signals for the triazole proton, the methylene protons adjacent to the triazole and the amine, the phenyl protons, and the Boc protecting group protons.

  • ¹³C NMR: Signals corresponding to the carbons of the triazole ring, the phenyl ring, the methylene carbon, and the carbons of the Boc group are anticipated.

  • Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ should be observed.

Part 2: Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in many reaction conditions and its facile cleavage under acidic conditions. [4]Trifluoroacetic acid (TFA) is a common reagent for this transformation. [5][6]

Reaction Mechanism: TFA-Mediated Boc Deprotection

The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a TFA salt. [7]

Diagram: Mechanism of Boc Deprotection

G cluster_start Starting Material cluster_mechanism Mechanism cluster_product Product BocAmine Boc-Protected Amine Protonation Protonation of Carbonyl BocAmine->Protonation TFA Trifluoroacetic Acid (TFA) TFA->Protonation LossOfTButyl Formation of tert-butyl cation and Carbamic Acid Protonation->LossOfTButyl Decarboxylation Decarboxylation (loss of CO₂) LossOfTButyl->Decarboxylation AmineSalt Amine TFA Salt Decarboxylation->AmineSalt

Sources

Method

Application Note: (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine as a cis-Amide Peptidomimetic

This guide details the application, synthesis, and integration of (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine and its derivatives as peptidomimetic linkers. Executive Summary The (1-phenyl-1H-1,2,3-triazol-5-yl)methanami...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application, synthesis, and integration of (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine and its derivatives as peptidomimetic linkers.

Executive Summary

The (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine scaffold represents a critical class of 1,5-disubstituted 1,2,3-triazoles used in medicinal chemistry to mimic the cis-amide bond (cis-peptide bond). Unlike the widely used 1,4-disubstituted triazoles (generated via CuAAC) which mimic trans-amide bonds, the 1,5-isomer provides a distinct steric and electronic profile that forces peptide backbones into turn conformations (e.g.,


-turns). This application note provides the rationale, synthesis protocols (RuAAC), and integration strategies for using this linker to constrain peptide geometry and improve proteolytic stability.

Scientific Rationale & Mechanism

The Topological Distinction: 1,5- vs. 1,4-Triazoles

In peptidomimetics, the 1,2,3-triazole ring is a bioisostere for the amide bond due to its planar structure, dipole moment (~5 D), and hydrogen-bonding capacity.[1][2] However, the regiochemistry dictates the structural outcome:

  • 1,4-Disubstituted Triazole (CuAAC): Mimics the trans-amide bond.[3] The distance between substituents (~5.0 Å) aligns with the extended peptide chain.

  • 1,5-Disubstituted Triazole (RuAAC): Mimics the cis-amide bond.[4] The substituents at N1 and C5 are sterically crowded, mimicking the Kink found in cis-Proline or N-methylated amino acids. The distance between substituents is shorter, facilitating turn formation.

Structural Mimicry

The (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine scaffold specifically acts as a rigid spacer where the phenyl group (at N1) and the methanamine (at C5) adopt a syn-clinal conformation, effectively locking the attached peptide chains into a bent geometry.

TriazoleTopology cluster_0 Amide Bond Conformations cluster_1 Triazole Bioisosteres TransAmide Trans-Amide (Extended Chain) Triazole14 1,4-Triazole (CuAAC Product) Trans-Mimic TransAmide->Triazole14 Topological Match CisAmide Cis-Amide (Turn/Kink) Triazole15 1,5-Triazole (RuAAC Product) Cis-Mimic CisAmide->Triazole15 Topological Match TurnInduction Beta-Turn / Hairpin Induction Triazole15->TurnInduction Forces

Figure 1: Topological comparison of amide bond conformations and their triazole bioisosteres.

Synthesis Protocol: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

To synthesize the 1,5-disubstituted core, Copper catalysis (CuAAC) cannot be used. You must use a Ruthenium(II) catalyst.

Materials & Reagents[5]
  • Azide Component: Phenyl Azide (or Azido-peptide for incorporation).

  • Alkyne Component: N-Boc-Propargylamine (Commercial: tert-butyl prop-2-ynylcarbamate).[5]

  • Catalyst: Cp*RuCl(COD) [Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)].

    • Alternative:Cp*RuCl(PPh3)2.[6][7][8][9][10]

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free).

Step-by-Step Protocol (Solution Phase)

Objective: Synthesis of tert-butyl ((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)carbamate (Protected Linker).

  • Preparation:

    • Flame-dry a reaction vial equipped with a magnetic stir bar.

    • Purge with Argon for 15 minutes.

  • Reagent Addition:

    • Add Phenyl Azide (1.0 equiv, e.g., 1.0 mmol).

    • Add N-Boc-Propargylamine (1.0 equiv, 1.0 mmol).

    • Dissolve in anhydrous DCE (concentration ~0.2 M).

  • Catalyst Addition:

    • Add Cp*RuCl(COD) (2–5 mol%).

    • Note: The catalyst is sensitive to air; handle in a glovebox or under a rapid stream of Argon.

  • Reaction:

    • Seal the vial and heat to 60°C for 4–12 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The 1,5-isomer typically has a distinct retention time from the 1,4-isomer (if any is formed thermally).

  • Work-up:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purification: Flash column chromatography (Silica gel).

      • Eluent: Hexane:EtOAc (gradient 4:1 to 1:1).

    • Note: Ru-catalysts can leave dark residues.[5] A filtration through a short pad of silica or Celite is recommended before the column.

  • Deprotection (Activation for Coupling):

    • Dissolve the purified intermediate in DCM/TFA (1:1).

    • Stir for 1 hour to remove the Boc group.

    • Concentrate to yield the (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine trifluoroacetate salt.

Troubleshooting & Quality Control
IssueProbable CauseSolution
Low Yield Oxygen poisoning of Ru catalyst.[5]Degas solvents thoroughly (freeze-pump-thaw); increase catalyst load to 5 mol%.
Regioisomer Mixture Thermal background reaction.[5]Do not exceed 80°C. Ensure catalyst is active (RuAAC is faster than thermal).
Incomplete Conversion Steric bulk of reactants.Switch solvent to THF or Dioxane; increase time; use microwave heating (80°C, 30 min).

Application Note: Integration into Peptide Synthesis

To use this molecule as a linker between two peptide fragments (Fragment A and Fragment B), you treat the triazole formation as a ligation step or use the pre-formed amino-acid mimic as a building block.

Strategy A: The "Pre-formed" Building Block Approach

Use this when you want to insert the specific 1-phenyl-5-aminomethyl motif into a chain.

  • Synthesize Fmoc-(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine .

    • Reaction: React the free amine (from step 3.2.6) with Fmoc-OSu.

  • Use in SPPS (Solid Phase Peptide Synthesis) as a standard amine building block.

    • Coupling: Standard HATU/DIPEA coupling to the growing peptide chain.

Strategy B: The "In-situ" Macrocyclization (RuAAC on Resin)

Use this to create a cyclic peptide constrained by the 1,5-triazole.

  • Peptide Assembly: Synthesize the linear peptide on resin.

    • N-terminus: Functionalize with an Azide (e.g., Azidoacetic acid or use an

      
      -azido amino acid).
      
    • Side-chain/C-terminus: Incorporate an Alkyne (e.g., Propargylglycine).

  • On-Resin RuAAC:

    • Wash resin with anhydrous DCE.[5]

    • Add Cp*RuCl(COD) (5–10 mol%) in degassed DCE.

    • Agitate at 60°C (or room temperature for 24h).

    • Result: Formation of a macrocycle locked by the 1,5-triazole cis-mimic.

SPPS_Integration Start Peptide Chain on Resin AzideStep Couple Azido-Acid (N-Terminus) Start->AzideStep AlkyneStep Alkyne Present (Side Chain/Linker) Start->AlkyneStep RuAAC RuAAC Cyclization Reagent: Cp*RuCl(COD) Solvent: DCE/DMF AzideStep->RuAAC AlkyneStep->RuAAC Result 1,5-Triazole Macrocycle (Cis-Amide Mimic) RuAAC->Result

Figure 2: Workflow for on-resin RuAAC macrocyclization.

References

  • Zhang, L., et al. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides.[5][6][11][12][13] Journal of the American Chemical Society, 127(46), 15998-15999. Link

  • Boren, B. C., et al. (2008).[10] Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Link

  • Horne, W. S., et al. (2009). 1,5-Disubstituted 1,2,3-triazoles as cis-peptide bond surrogates.[1][2][14][15] Journal of the American Chemical Society, 131(36), 12910-12911. Link

  • Rasmussen, L. K., et al. (2007). Ruthenium-catalyzed cycloaddition of aryl azides and alkynes.[5][6][11][12][13] Organic Letters, 9(26), 5337-5339. Link

Sources

Application

Synthesis of 1,5-triazole-based kinase inhibitors using methanamine precursors

Application Note & Protocol Strategic Synthesis of 1,5-Disubstituted Triazole-Based Kinase Inhibitors via Ruthenium-Catalyzed Cycloaddition Audience: Researchers, scientists, and drug development professionals. Abstract:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of 1,5-Disubstituted Triazole-Based Kinase Inhibitors via Ruthenium-Catalyzed Cycloaddition

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them a primary focus for targeted therapeutic development.[3][4] This guide provides a detailed methodology for the synthesis of 1,5-disubstituted 1,2,3-triazole-based kinase inhibitors, a class of compounds showing significant promise due to their unique structural and electronic properties. The 1,5-triazole scaffold serves as a stable and effective bioisostere for the cis-amide bond, offering a strategic advantage in peptidomimetic and small molecule design.[5][6] We will focus on the highly regioselective Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction, which exclusively yields the 1,5-disubstituted isomer, a crucial feature for targeted molecular design.[7][8] This document provides a comprehensive overview of the underlying chemical principles, a step-by-step synthesis protocol, and methods for characterization and preliminary biological evaluation.

Part I: The Scientific Rationale for 1,5-Triazoles in Kinase Inhibition

Protein Kinases as Premier Therapeutic Targets

Protein kinases constitute a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for controlling virtually all cellular processes, including growth, differentiation, and apoptosis.[1][3] In many cancers, mutations or overexpression of specific kinases lead to uncontrolled signaling pathways that drive cell proliferation and survival.[2][4] Kinase inhibitors function by blocking the ATP-binding site of the enzyme, preventing phosphorylation and thereby halting the oncogenic signaling cascade.[1][4] The development of these targeted therapies has revolutionized cancer treatment.[1]

The 1,5-Triazole Scaffold: A Privileged Bioisostere

In medicinal chemistry, a bioisostere is a chemical substituent or group that can be interchanged with another group to create a new compound with similar biological properties.[9] The 1,5-disubstituted 1,2,3-triazole ring is an exceptional bioisostere of the cis-amide bond.[5][10][11] This mimicry is due to several key factors:

  • Structural Similarity: The spatial arrangement of substituents on the 1,5-triazole ring closely mimics the geometry of a cis-amide bond.[9]

  • Electronic Properties: The triazole ring possesses a similar dipole moment and hydrogen bond accepting capabilities.

  • Metabolic Stability: Unlike amide bonds, which are susceptible to enzymatic cleavage by proteases, the triazole ring is exceptionally stable to metabolic degradation, improving the pharmacokinetic profile of potential drugs.[6][9]

This bioisosteric relationship allows chemists to replace metabolically weak amide linkages in a peptide or peptidomimetic with a robust triazole core, often enhancing stability and receptor binding affinity.[6][10]

Caption: Simplified catalytic cycle of the RuAAC reaction.

Effective catalysts for this transformation are typically pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD). [7][14]These catalysts are highly efficient and promote the reaction under relatively mild conditions. [7]

Part III: Detailed Experimental Protocol & Workflow

This section outlines a general, representative protocol for the synthesis of a 1-benzyl-5-phenyl-1H-1,2,3-triazole, a model compound illustrating the core methodology.

General Workflow

The overall process involves the preparation of the necessary azide precursor, followed by the key RuAAC reaction, and concluding with product isolation and characterization.

G Start Starting Materials (e.g., Benzyl Bromide, Phenylacetylene) AzideSynth Step 1: Azide Synthesis (Benzyl Bromide + NaN₃ → Benzyl Azide) Start->AzideSynth RuAAC Step 2: RuAAC Reaction (Benzyl Azide + Phenylacetylene + [Cp*RuCl]) AzideSynth->RuAAC Workup Step 3: Reaction Work-up (Solvent Removal, Extraction) RuAAC->Workup Purification Step 4: Purification (Column Chromatography) Workup->Purification Characterization Step 5: Characterization (NMR, HRMS, etc.) Purification->Characterization BioAssay Biological Evaluation (Kinase Inhibition Assay) Characterization->BioAssay

Caption: Overall experimental workflow from synthesis to evaluation.

Step-by-Step Protocol

Materials & Reagents:

  • Benzyl azide (can be synthesized or purchased)

  • Phenylacetylene

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]

  • 1,2-Dichloroethane (DCE), anhydrous

  • Hexanes

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and argon/nitrogen line.

Protocol: Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole [12]

  • Reaction Setup: To a 500-mL three-necked round-bottom flask equipped with a magnetic stir bar and purged with argon, add benzyl azide (10.0 g, 0.075 mol).

  • Reagent Addition: Add 150 mL of anhydrous 1,2-dichloroethane (DCE) followed by phenylacetylene (8.06 g, 0.079 mol).

  • Heating: Place the reaction flask in an oil bath preheated to 45 °C and stir for 5 minutes to ensure homogeneity.

  • Catalyst Addition: Prepare a solution of [Cp*RuCl(COD)] (285 mg, 0.752 mmol, 1 mol%) in 3 mL of DCE. Add this catalyst solution to the reaction mixture via syringe.

  • Reaction Monitoring: The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to obtain a dark brown oil.

    • Self-Validation Insight: The initial crude product will be an oil. Proper solidification is key for effective purification. Re-dissolve the oil in a minimal amount of hot hexanes and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization/precipitation.

  • Purification:

    • Filter the resulting solid through a Büchner funnel, washing with cold hexanes (2 x 50 mL) to remove residual catalyst and impurities.

    • Dry the solid product under vacuum. The expected yield is typically high (>90%).

3.3. Expected Characterization Data

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

Technique Expected Result for 1-Benzyl-5-phenyl-1H-1,2,3-triazole [12]Causality/Interpretation
¹H NMR (400 MHz, CDCl₃)δ: 5.55 (s, 2H), 7.06–7.10 (m, 2H), 7.24–7.32 (m, 5H), 7.38–7.47 (m, 3H), 7.75 (s, 1H)The singlet at 5.55 ppm corresponds to the benzylic CH₂ protons. The singlet at 7.75 ppm is characteristic of the triazole C4-H proton. The remaining multiplets correspond to the aromatic protons.
¹³C NMR (100 MHz, CDCl₃)δ: 51.7, 126.9, 127.1, 128.1, 128.8 (2C), 128.9, 129.4, 133.2, 135.6, 138.1Confirms the carbon skeleton. The peak at 51.7 ppm is the benzylic carbon. The peaks at 133.2 and 138.1 ppm correspond to the C4 and C5 carbons of the triazole ring, respectively.
HRMS (ESI) m/z calcd. for C₁₅H₁₃N₃Na⁺ ([M+Na]⁺) 258.1007; found 258.1006Provides an exact mass measurement, confirming the elemental composition of the synthesized molecule.
Melting Point 76–78 °CA sharp melting point range indicates high purity of the crystalline product.

Part IV: Application in Kinase Inhibitor Development

Once the 1,5-triazole compound is synthesized and purified, the next phase is to evaluate its biological activity.

Kinase Inhibition Assays

The primary evaluation of a potential kinase inhibitor is to determine its potency. [13]This is typically done using biochemical assays.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the most common metric. It measures the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. This is determined by incubating the kinase, a substrate, and ATP with varying concentrations of the synthesized compound. [13]* Selectivity Profiling: To be a viable drug candidate, an inhibitor should be selective for its target kinase to minimize off-target effects. [13]The compound should be tested against a panel of other kinases to assess its selectivity profile.

Structure-Activity Relationship (SAR) Insights

The RuAAC synthesis is highly modular, allowing for diverse "R" groups to be installed on the triazole core. By synthesizing a library of analogs and testing their IC₅₀ values, researchers can establish a Structure-Activity Relationship (SAR). This process provides critical insights into which chemical features are essential for potent and selective kinase inhibition.

Compound R¹ Group (from Azide) R² Group (from Alkyne) Hypothetical IC₅₀ (nM) vs. Target Kinase X
1 BenzylPhenyl150
2 4-MethoxybenzylPhenyl95
3 Benzyl4-Fluorophenyl75
4 4-Methoxybenzyl4-Fluorophenyl20

This table presents hypothetical data to illustrate the SAR concept. An electron-donating group on R¹ and an electron-withdrawing group on R² appear to improve potency against this hypothetical kinase.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • ACS Publications. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]

  • Johansson, J. R., Beke-Somfai, T., Said Stålsmeden, A., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14726–14768. [Link]

  • IRIS Unimore. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. [Link]

  • Valverde, I. E., et al. (2021). 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. ACS Medicinal Chemistry Letters. [Link]

  • Sino Biological. (2025). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. [Link]

  • Rauf, A., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PMC. [Link]

  • Mishra, K. B. (2025). 1,5-Disubstituted 1,2,3-triazoles: Molecular scaffolds for medicinal chemistry and biomolecular mimetics. European Journal of Medicinal Chemistry. [Link]

  • Valverde, I. E., et al. (2021). 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. ACS Medicinal Chemistry Letters. [Link]

  • Al-Salama, Z. T., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Jaiswal, M. K., Gupta, A., & Faisal, J. (2023). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Current Organic Synthesis. [Link]

  • The Institute of Cancer Research. (n.d.). Kinase inhibitors: the science behind a revolution. [Link]

  • ACS Publications. (2021). 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. ACS Medicinal Chemistry Letters. [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2010). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. PMC. [Link]

Sources

Method

One-Pot Synthesis of 1-Phenyl-1,2,3-triazol-5-yl Amine Derivatives: Application Notes and Protocols for Researchers

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique chemical properties and synthetic accessibility.[1][2][3][4] This application note...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique chemical properties and synthetic accessibility.[1][2][3][4] This application note provides a detailed guide for the efficient one-pot synthesis of 1-phenyl-1,2,3-triazol-5-yl amine derivatives, a class of compounds with significant potential in drug discovery and development.[1][4] We will explore the prevalent synthetic strategies, delve into the mechanistic underpinnings of these reactions, and provide detailed, field-proven protocols for their successful implementation in a research setting.

The Significance of 1-Phenyl-1,2,3-triazol-5-yl Amine Derivatives

The 1,2,3-triazole moiety is a bioisostere for the amide bond, capable of participating in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets.[3] The introduction of a 5-amino group provides a key functional handle for further molecular elaboration, enabling the construction of diverse chemical libraries for screening and lead optimization. The phenyl group at the 1-position imparts specific pharmacokinetic and pharmacodynamic properties, influencing factors such as metabolic stability and target affinity. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][4]

Synthetic Strategies: A Focus on One-Pot Methodologies

Traditional multi-step syntheses of functionalized triazoles can be time-consuming and often result in lower overall yields. One-pot, multi-component reactions (MCRs) have emerged as a powerful and efficient alternative, offering several advantages:

  • Increased Efficiency: By combining multiple reaction steps into a single operation, one-pot syntheses significantly reduce reaction time, solvent consumption, and purification efforts.

  • Improved Yields: The circumvention of intermediate isolation and purification steps often leads to higher overall yields of the final product.

  • Operational Simplicity: MCRs are generally easier to perform, making them amenable to high-throughput synthesis and library generation.

  • Enhanced Safety: The in-situ generation and consumption of potentially hazardous intermediates, such as organic azides, can improve the overall safety profile of the synthesis.[5]

The most prominent and versatile approach for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6] For the synthesis of 1,5-disubstituted or fully substituted 1,2,3-triazoles, including the 5-amino derivatives of interest here, variations of this methodology have been developed.

Copper-Catalyzed Three-Component Synthesis

A highly effective one-pot strategy for the synthesis of 1-phenyl-1,2,3-triazol-5-yl amine derivatives involves a copper(I)-catalyzed three-component reaction between phenyl azide, a terminal alkyne, and an amine source. The in-situ generated phenyl azide can be prepared from aniline, avoiding the isolation of the potentially explosive azide intermediate.[5][7]

The general workflow for this synthesis is depicted below:

One-Pot Synthesis Workflow cluster_0 Reaction Vessel Aniline Aniline PhenylAzide In-situ Phenyl Azide Aniline->PhenylAzide + tBuONO, TMSN3 tBuONO tert-Butyl nitrite TMSN3 Azidotrimethylsilane Product 1-Phenyl-1,2,3-triazol-5-yl Amine Derivative PhenylAzide->Product Alkyne Terminal Alkyne Alkyne->Product Amine Amine Source Amine->Product Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Product

Figure 1: General workflow for the one-pot synthesis.

The reaction proceeds through the initial formation of phenyl azide from aniline. Subsequently, the copper(I) catalyst activates the terminal alkyne, facilitating a [3+2] cycloaddition with the phenyl azide. The resulting triazolyl-copper intermediate is then intercepted by the amine source to yield the final 5-amino-1,2,3-triazole product.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis of 1-phenyl-1,2,3-triazol-5-yl amine derivatives. These protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: One-Pot Synthesis from Aniline, a Terminal Alkyne, and a Secondary Amine

This protocol details a copper-catalyzed three-component reaction for the synthesis of N,N-disubstituted 1-phenyl-1,2,3-triazol-5-yl amines.

Materials:

  • Aniline (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Secondary amine (e.g., morpholine, piperidine) (1.5 mmol, 1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • tert-Butyl nitrite (tBuONO) (1.2 mmol, 1.2 equiv)

  • Azidotrimethylsilane (TMSN₃) (1.2 mmol, 1.2 equiv)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of aniline (1.0 mmol) in the chosen solvent (10 mL) at 0 °C, add tert-butyl nitrite (1.2 mmol) dropwise.

  • After stirring for 10 minutes, add azidotrimethylsilane (1.2 mmol) dropwise. Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of phenyl azide can be monitored by thin-layer chromatography (TLC).

  • To this in-situ generated phenyl azide solution, add the terminal alkyne (1.2 mmol), the secondary amine (1.5 mmol), and copper(I) iodide (0.1 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (15 mL).

  • Extract the product with the reaction solvent (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-phenyl-1,2,3-triazol-5-yl amine derivative.

Expected Yields and Characterization:

Yields for this reaction typically range from 60% to 85%, depending on the substrates used. The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[8][9][10][11]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

The following table summarizes representative data for the synthesis of various 1-phenyl-1,2,3-triazol-5-yl amine derivatives using this protocol.

EntryAlkyneAmineProductYield (%)
1PhenylacetyleneMorpholine4-((1,4-diphenyl-1H-1,2,3-triazol-5-yl)methyl)morpholine78
21-OctynePiperidine1-((1-phenyl-4-hexyl-1H-1,2,3-triazol-5-yl)methyl)piperidine72
3Propargyl alcoholDiethylamine(1-phenyl-5-(diethylamino)-1H-1,2,3-triazol-4-yl)methanol65

Mechanistic Insights

The key to the successful one-pot synthesis of 5-amino-1,2,3-triazoles lies in the interception of the copper-triazolide intermediate. The generally accepted mechanism for the copper-catalyzed reaction is illustrated below.

CuAAC Mechanism cluster_1 Catalytic Cycle CuI Cu(I) Cu_Acetylide R'-C≡C-Cu(I) CuI->Cu_Acetylide + Alkyne, -H⁺ Alkyne R'-C≡CH Metallacycle Six-membered Cu(III) metallacycle Cu_Acetylide->Metallacycle + Phenyl Azide Phenyl_Azide Ph-N₃ Cu_Triazolide Copper Triazolide Intermediate Metallacycle->Cu_Triazolide Reductive Elimination Cu_Triazolide->CuI Protonolysis Product 5-Amino-1,2,3-triazole Cu_Triazolide->Product + Amine, + H⁺ Amine R₂NH Proton_Source H⁺

Figure 2: Proposed mechanism for the copper-catalyzed synthesis.

  • Formation of Copper Acetylide: The reaction initiates with the deprotonation of the terminal alkyne by a base (often the amine reactant or an added base) and subsequent coordination with the Cu(I) catalyst to form a copper acetylide intermediate.

  • Coordination of Azide: The organic azide then coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs to form a six-membered copper(III) metallacycle intermediate.

  • Reductive Elimination: This intermediate undergoes reductive elimination to form the more stable copper triazolide.

  • Amination and Protonolysis: The key step for the formation of the 5-amino derivative is the nucleophilic attack of the amine on the C5 position of the triazole ring, which is activated by the copper. Subsequent protonolysis regenerates the Cu(I) catalyst and releases the final product.[12][13][14]

Troubleshooting and Optimization

While the provided protocol is robust, some common issues may arise. Here are some tips for troubleshooting and optimization:

  • Low Yields:

    • Catalyst Inactivation: Ensure the use of a high-purity Cu(I) source and deoxygenated solvents, as Cu(I) can be oxidized to the inactive Cu(II) species. The addition of a reducing agent like sodium ascorbate can sometimes be beneficial.

    • Incomplete Azide Formation: Monitor the in-situ generation of phenyl azide by TLC to ensure complete conversion of aniline before proceeding with the cycloaddition.

    • Steric Hindrance: Highly hindered alkynes or amines may require longer reaction times or elevated temperatures.

  • Side Reactions:

    • Homocoupling of Alkynes: The formation of diynes (Glaser coupling) can occur, especially at higher temperatures or in the presence of oxygen. Using a slight excess of the alkyne and maintaining an inert atmosphere can minimize this side reaction.

  • Purification Challenges:

    • The polarity of the 5-amino-1,2,3-triazole products can vary significantly. Careful selection of the eluent system for column chromatography is crucial for effective purification.

Conclusion

The one-pot synthesis of 1-phenyl-1,2,3-triazol-5-yl amine derivatives via copper-catalyzed multi-component reactions represents a highly efficient and versatile strategy for accessing these valuable compounds. The protocols and insights provided in this application note are intended to empower researchers in medicinal chemistry and drug discovery to readily synthesize and explore the therapeutic potential of this important class of heterocycles. The operational simplicity and high efficiency of these methods make them particularly well-suited for the rapid generation of compound libraries for biological screening.

References

  • Ghandi, M., & Fakhri, F. (2015). Copper(I)‐Catalyzed Four‐Component Interrupted Click/Amination: Efficient Synthesis of Fully Substituted 5‐Amino‐1,2,3‐Triazoles.
  • Wang, W., Wei, F., Ma, Y., Tung, C. H., & Xu, Z. (2016). Copper(I)-Catalyzed Three-Component Click/Alkynylation: One-Pot Synthesis of 5-Alkynyl-1,2,3-triazoles. Organic Letters, 18(16), 4158–4161.
  • Reddy, C. S., Raghasudha, M., & Naidu, A. (2014). One-pot three component synthesis of 5-allyl-1,2,3-triazoles using copper(i) acetylides. RSC Advances, 4(92), 50663-50667.
  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2011). One pot synthesis and reactions of novel 5-amino[12][14] thiazolo [3, 2-b][12][13][15] triazoles. ARKIVOC, 2011(10), 71-84.

  • Gümüş, F., Yüksek, H., & Özdemir, A. (2018). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1031-1048.
  • Alonso, F., Moglie, Y., Radivoy, G., & Yus, M. (2011).
  • El-Borai, M. A., Rizk, H. F., Abd-Alrahman, S. N., & Bdisa, S. M. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[12][13][15]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3891.

  • Devi, T. S., & Singh, N. R. (2022). Synthesis of 1, 4, 5-trisubstituted-1,2,3-triazole Derivatives.
  • Khan, I., et al. (2023).
  • Barral, K., Moorhouse, A. D., & Moses, J. E. (2007). Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Letters, 9(9), 1809–1811.
  • Alonso, F., Moglie, Y., Radivoy, G., & Yus, M. (2010). Multicomponent Synthesis of 1,2,3‐Triazoles in Water Catalyzed by Copper Nanoparticles on Activated Carbon.
  • Baklanov, M. Y., et al. (2020). One‐Pot Synthesis of 5‐Amino‐1,2,3‐triazole Derivatives via Dipolar Azide−Nitrile Cycloaddition and Dimroth Rearrangement under Solvent‐Free Conditions. ChemistrySelect, 5(42), 13175-13179.
  • Akocak, S., et al. (2021). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1848.
  • Koguchi, S., & Sakurai, A. (2015). ONE-POT SYNTHESIS OF[12][13][14]TRIAZOLO [1, 5-a]PYRAZINE DERIVATIVES FROM YNONES AND AMINO AZIDE. HETEROCYCLES, 90(1), 133.

  • Turov, A. V., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1999.
  • BenchChem (2023). Synthesis and Characterization of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea.
  • Maryn, Y., et al. (2022). [2-(3-R-1H-[12][13][15]-Triazol-5-YL)Phenyl]Amines: Design, Synthesis and Assessment of Their Anti-Staphylococcal Potential. Preprints.

  • PubChem. (n.d.). 1-phenyl-1h-1,2,3-triazol-5-amine.
  • Dar'in, D. V., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 27(9), 2951.
  • Grygorenko, O. O., et al. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine

Case ID: TRI-5-AMINE-STAB-001 Topic: Stability & Handling in Acidic Conditions Molecule: (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine Audience: Medicinal Chemists / Process Chemists Executive Summary (1-phenyl-1H-1,2,3-tr...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TRI-5-AMINE-STAB-001 Topic: Stability & Handling in Acidic Conditions Molecule: (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine Audience: Medicinal Chemists / Process Chemists

Executive Summary

(1-phenyl-1H-1,2,3-triazol-5-yl)methanamine is chemically stable in standard acidic conditions (e.g., 4M HCl, TFA, AcOH) used for deprotection or workup. The 1,2,3-triazole ring is aromatic and resistant to acid hydrolysis.[1]

The "Instability" Illusion: Most reports of "product loss" or "instability" in acid are actually extraction failures . The basic exocyclic amine (


) forms a highly water-soluble salt in acid. If the aqueous layer is not basified to pH > 12 before extraction, the compound remains in the aqueous phase.
Module 1: The "Phantom" Instability (Troubleshooting)

Q1: "I treated my compound with TFA/HCl, and it disappeared from the organic layer. Did the ring open?" A: No, the ring did not open. You have likely formed the ammonium salt, which is trapped in the aqueous layer.

  • The Chemistry: The 1,2,3-triazole ring is extremely robust.[2][3] Unlike isoxazoles (which can undergo reductive cleavage) or 5-amino-triazoles (which can undergo Dimroth rearrangement), the 5-aminomethyl motif prevents ring-chain tautomerism due to the methylene spacer.

  • The Fix: You must break the salt. The triazole ring protons are not acidic (

    
    ), but the amine is basic.
    
    • Step 1: Cool the aqueous acidic solution to 0°C.

    • Step 2: Slowly add 4M NaOH or sat.

      
       until pH > 12 . (Target pH 12-14).
      
    • Step 3: Extract with DCM or EtOAc immediately after basification.

Q2: "Is there a risk of Dimroth Rearrangement?" A: Negligible. Classic Dimroth rearrangement occurs in 1-substituted-5-amino-1,2,3-triazoles (where the nitrogen is attached directly to the ring carbon). In your molecule, the methylene bridge (


) between the ring C5 and the amine nitrogen acts as an "insulator," preventing the conjugation required for the ring-opening/recyclization mechanism.

Q3: "I see peak splitting in HPLC/LCMS under acidic conditions. Is this degradation?" A: Likely not. This is usually peak tailing or ion suppression caused by the free amine interacting with silanol groups on the column.

  • Solution: Ensure your mobile phase contains a modifier (0.1% TFA or 0.1% Formic Acid) to keep the amine fully protonated and prevent interaction with the stationary phase.

Module 2: Chemical Compatibility Matrix
Reagent / ConditionStability StatusNotes
TFA (Neat or DCM) Stable Standard Boc-deprotection conditions are safe.
HCl (4M in Dioxane) Stable Forms hydrochloride salt (hygroscopic solid).
H₂SO₄ (Conc.) ⚠️ Caution The triazole is stable, but the N1-phenyl ring is prone to sulfonation/nitration if HNO₃ is present.
Na/NH₃ (Birch) Unstable Dissolving metals can reduce the phenyl ring or cleave the N-N bond.
Oxidizing Acids (HNO₃) Unstable Risk of nitration on the phenyl ring (ortho/para direction).
Module 3: Experimental Protocol
Standard Operating Procedure: Acidic Deprotection & Recovery

Use this protocol to ensure quantitative recovery of the amine after acidic treatment.

1. Reaction: Dissolve substrate (e.g., Boc-protected precursor) in DCM. Add TFA (1:4 v/v ratio). Stir at RT for 1-2 h.[4] Monitor by LCMS (expect mass = M+1).

2. Quench & Basification (CRITICAL STEP):

  • Concentrate the reaction mixture to remove excess TFA/DCM.

  • Redissolve the residue in EtOAc (Note: The salt may not dissolve fully).

  • Add saturated NaHCO₃ (weak base).

    • Check: Is the product in the organic layer?

    • Test: Spot TLC. If the product stays at the baseline or isn't UV active in the organic spot, the pH is too low.

  • Correction: Add 1M NaOH dropwise to the aqueous layer until pH 12-13 .

  • Why? The amine

    
     is ~9.[5] NaHCO₃ (pH ~8.5) is often insufficient to fully deprotonate it, leaving ~50% in the water.
    

3. Extraction: Extract with DCM (


).[4] (DCM is preferred over EtOAc for polar amines). Dry over 

.[4]
Module 4: Mechanistic Visualization

The following diagram illustrates the protonation states and the "Solubility Trap" that users often mistake for decomposition.

G Neutral Neutral Species (Organic Soluble) Acid Acid Treatment (HCl / TFA) Neutral->Acid Protonation Salt Ammonium Salt (Water Soluble) [R-CH2-NH3]+ Acid->Salt Forms Salt Base Basification (pH > 12) Salt->Base Deprotonation Trap THE TRAP: Lost in Aqueous Waste Salt->Trap If pH < 9 (Weak Base Workup) Base->Neutral Returns to Organic Phase

Caption: Cycle of protonation and recovery. Most "stability" issues are actually failures to return to the Neutral Species (blue) from the Salt form (red).

References & Grounding
  • Chemical Stability of 1,2,3-Triazoles:

    • 1,2,3-triazoles are widely cited as bioisosteres for amide bonds due to their resistance to hydrolysis, oxidation, and reduction.

    • Source: Bonandi, E., et al. "The 1,5-Disubstituted 1,2,3-Triazole Ring as a Bioisostere." Chemistry – A European Journal, 2017.

  • Dimroth Rearrangement Mechanics:

    • The rearrangement requires an exocyclic amino group directly attached to the ring (5-amino-1,2,3-triazole) to form the diazo-imine intermediate. The methylene spacer in (triazol-5-yl)methanamine prevents this pathway.

    • Source: El Ashry, E. S., et al. "Dimroth rearrangement: translocation of heteroatoms in heterocyclic rings." Arkivoc, 2006.

  • Synthesis & Properties of 1,5-Disubstituted Triazoles:

    • Unlike the copper-catalyzed (CuAAC) 1,4-isomers, 1,5-isomers (often Ruthenium-catalyzed, RuAAC) are sterically more congested but retain the aromatic stability characteristic of the class.

    • Source: Zhang, L., et al. "Ruthenium-catalyzed cycloaddition of alkynes and organic azides." Nature, 2005.

  • pKa Estimations:

    • Benzylamine pKa

      
       9.[5]3. The electron-withdrawing triazole ring lowers this slightly (approx 8.5-8.8), but it remains basic enough to require high pH for extraction.
      
    • Source: Evans pKa Table (Harvard).

Sources

Optimization

Technical Support Center: Navigating the Separation of 1,4- and 1,5-Triazole Regioisomers by Column Chromatography

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the challenging task of separating 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers using column chromatography. Our focus is on providing practical, field-proven insights to overcome common hurdles and ensure the successful isolation of your target compounds.

The Challenge of Separating Triazole Regioisomers

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of modern chemistry for the synthesis of 1,2,3-triazoles. While catalyzed versions of this reaction, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), offer high regioselectivity for the 1,4- and 1,5-isomers respectively, thermal reactions and certain substrates can lead to mixtures of these regioisomers.[1] Differentiating and separating these isomers is critical, as their distinct structural arrangements can lead to different biological activities and physical properties.

The primary challenge in their separation by column chromatography lies in their often subtle differences in polarity. Both isomers possess the same functional groups and molecular weight, with the key distinction being the substitution pattern on the triazole ring. This seemingly minor difference, however, can be exploited for successful chromatographic separation.

Understanding the Separation Mechanism

The separation of 1,4- and 1,5-triazole regioisomers on a polar stationary phase like silica gel is primarily driven by differences in their molecular dipole moments and the steric accessibility of the nitrogen atoms in the triazole ring.

  • 1,4-Regioisomer: The 1,4-isomer generally has a more linear and less sterically hindered arrangement of substituents. The nitrogen atoms at positions 2 and 3 are relatively accessible for hydrogen bonding with the silanol groups of the silica gel.

  • 1,5-Regioisomer: In contrast, the 1,5-isomer often has a more crowded substitution pattern, which can lead to a different overall molecular dipole. The proximity of the substituents at positions 1 and 5 may also sterically hinder the interaction of the triazole nitrogens with the stationary phase.

This difference in interaction strength with the silica gel is the basis for their separation. Typically, the isomer that interacts less strongly with the stationary phase will elute first. The specific elution order, however, can be influenced by the nature of the substituents on the triazole ring.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the separation of 1,4- and 1,5-triazole regioisomers.

Issue 1: Co-elution of Isomers on TLC and Column Chromatography

  • Question: My 1,4- and 1,5-triazole regioisomers have the same Rf value on the TLC plate and co-elute during column chromatography. How can I achieve separation?

  • Answer & Troubleshooting Steps: This is the most common challenge. The solution lies in systematically optimizing your chromatographic conditions to amplify the subtle differences in polarity between the isomers.

    • Solvent System Optimization:

      • Start with a Standard System: A common starting point for triazole purification is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate (EtOAc).[3]

      • Vary the Polarity: If co-elution occurs, systematically vary the ratio of your solvents. Try a shallower gradient (a slower increase in the polar solvent) during column chromatography.

      • Change Solvent Selectivity: If varying the polarity of an EtOAc/hexanes system is ineffective, switch to a solvent system with different selectivity. For instance, replace ethyl acetate with dichloromethane (DCM) or a mixture of DCM and methanol (MeOH).[4] Sometimes, a ternary system (e.g., hexanes/DCM/EtOAc) can provide the necessary resolution.[5]

      • Consider Additives for Basic Triazoles: If your triazole derivatives are basic, they may interact strongly and streak on the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (Et₃N) (0.5-1%) or ammonia in methanol to your eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks and potentially improved separation.[6]

    • Stationary Phase Considerations:

      • Standard Silica Gel: Most separations can be achieved on standard silica gel (60 Å, 230-400 mesh).

      • Alumina: For particularly basic compounds that show strong tailing on silica, alumina (neutral or basic) can be a good alternative.[6]

      • Reverse-Phase Chromatography: If your compounds are very polar, consider reverse-phase flash chromatography using a C18-functionalized silica gel with a polar mobile phase like water/acetonitrile or water/methanol.[6]

Issue 2: Product Streaking or Tailing on the Column

  • Question: My triazole product streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography, even when the isomers are separated.

  • Answer & Troubleshooting Steps: Tailing is often a sign of undesirable interactions between your compound and the stationary phase or issues with solubility.

    • Neutralize the Stationary Phase: As mentioned above, the acidic nature of silica gel can cause tailing with basic triazoles. The addition of triethylamine or a similar base to the mobile phase is often an effective solution.[6]

    • Improve Solubility: Ensure your crude sample is fully dissolved before loading it onto the column. If it is not soluble in your starting eluent, dissolve it in a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried powder can be loaded onto the column. This technique, known as "dry loading," often leads to better peak shapes.

    • Check for Compound Stability: In some cases, streaking can be a sign of compound degradation on the silica gel. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If new spots appear, your compound is likely unstable on silica. In such cases, minimizing the time on the column by using flash chromatography is crucial.[7]

Frequently Asked Questions (FAQs)

  • Q1: How do I choose the initial solvent system for my TLC analysis?

    • A1: For most triazole derivatives, a good starting point is a 20-30% solution of ethyl acetate in hexanes.[3] Spot your crude reaction mixture on a TLC plate and elute. The ideal solvent system for column chromatography will give your target compounds an Rf value of approximately 0.2-0.4.

  • Q2: I have separated two spots by column chromatography. How can I definitively identify which is the 1,4-isomer and which is the 1,5-isomer?

    • A2: While chromatographic behavior can provide clues, the gold standard for isomer identification is Nuclear Magnetic Resonance (NMR) spectroscopy.

      • ¹H NMR: The chemical shift of the triazole proton can be indicative of the substitution pattern. Often, the proton of the 1,4-isomer is more shielded (appears at a lower ppm) than that of the 1,5-isomer.[8]

      • ¹³C NMR: The chemical shifts of the triazole carbons are also distinct for each isomer.[8]

      • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) experiments can show correlations between the triazole proton and the carbons of the substituents, confirming connectivity. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between the protons of the substituents, which can be particularly useful for distinguishing the sterically different environments of the 1,4- and 1,5-isomers.[9]

  • Q3: Can I use preparative TLC to separate my triazole isomers?

    • A3: Yes, for small quantities of material, preparative TLC can be an effective separation technique. The principles of solvent system optimization are the same as for column chromatography.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Triazole Isomer Mixture

This protocol provides a general workflow for separating a mixture of 1,4- and 1,5-triazole regioisomers.

1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a silica gel TLC plate. c. Elute the plate with a series of solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes). d. The optimal eluent for column chromatography should provide good separation between the two isomer spots and an Rf value of ~0.2-0.4 for the lower-eluting isomer.

2. Column Packing: a. Select an appropriate size glass column based on the amount of crude material to be purified (a general rule of thumb is a silica gel weight of 50-100 times the weight of the crude material). b. Prepare a slurry of silica gel in the initial, least polar eluent. c. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. d. Add a layer of sand on top of the silica bed to prevent disruption during sample loading.

3. Sample Loading: a. Wet Loading: Dissolve the crude mixture in a minimal amount of the initial eluent and carefully apply it to the top of the column using a pipette. b. Dry Loading (Recommended for improved resolution): Dissolve the crude mixture in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Begin eluting with the starting solvent system, applying positive pressure (flash chromatography) to achieve a steady flow rate. b. Collect fractions in test tubes or vials. c. If a gradient elution is required, gradually increase the percentage of the more polar solvent. d. Monitor the elution of the compounds by TLC analysis of the collected fractions.

5. Product Isolation: a. Combine the fractions containing the pure desired isomer(s). b. Remove the solvent under reduced pressure to obtain the purified triazole regioisomer.

Data Presentation: Example Solvent Systems for Triazole Separations
Triazole Derivative TypeStationary PhaseMobile PhaseReference
Thiol-substituted 1,2,4-triazole regioisomersSilica GelDichloromethane:Methanol (100:1 to 95:5)[4]
1,4,5-trisubstituted 1,2,3-triazolesSilica GelPetroleum Ether:Ethyl Acetate (100:10)[3]
1,5-diaryl-1,2,3-triazolesSilica GelDiethyl Ether:Hexanes (10% to 50%)[10]
General 1,2,4-triazole derivativesSilica GelChloroform:Methanol (90:10)[11]

Visualizations

Workflow for Separation of Triazole Regioisomers

Separation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Optimization cluster_purification Purification cluster_characterization Characterization Synthesis Triazole Synthesis (e.g., Thermal Cycloaddition) Crude_Mixture Crude Mixture of 1,4- and 1,5-Isomers Synthesis->Crude_Mixture TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Mixture->TLC_Analysis Develop Method Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Apply Optimized Conditions Isolated_Isomers Isolated Regioisomers Column_Chromatography->Isolated_Isomers NMR_Analysis NMR Analysis for Structure Confirmation Isolated_Isomers->NMR_Analysis Pure_1_4 Pure 1,4-Isomer NMR_Analysis->Pure_1_4 Pure_1_5 Pure 1,5-Isomer NMR_Analysis->Pure_1_5

Caption: General workflow for the separation and characterization of triazole regioisomers.

References

  • Chirality. (2018). Enantioselective separation of (±)-β-hydroxy-1,2,3-triazoles by supercritical fluid chromatography and high-performance liquid chromatography. [Link]

  • ResearchGate. (n.d.). Enantioselective separation of (±)‐β‐hydroxy‐1,2,3‐triazoles by supercritical fluid chromatography and high‐performance liquid chromatography | Request PDF. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Jiang, Z. J., et al. (2001). [Enantiomeric Separations of 1-1,2,4-triazole Compounds by Micro-High Performance Liquid Chromatography]. Se Pu, 19(3), 253-5. [Link]

  • ResearchGate. (2015). How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?[Link]

  • Organic & Biomolecular Chemistry. (n.d.). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. [Link]

  • Chirality. (2011). Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography. [Link]

  • SSRN. (n.d.). Pairs of triazole-based isomeric covalent inhibitors with tunable reactivity and selectivity. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A simple route towards the synthesis of 1,4,5-trisubstituted 1,2,3- triazoles from primary. [Link]

  • YouTube. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. [Link]

  • MDPI. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. [Link]

  • SciSpace. (n.d.). Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Waters Corporation. (n.d.). Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns. [Link]

  • PMC. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. [Link]

  • ResearchGate. (2022). (PDF) OPTIMIZATION OF SOLVENT SYSTEM DESIGN METHODOLOGY FOR FEASIBLE SEPARATION USING ALGORITHM: A COMPREHENSIVE REVIEW. [Link]

  • Chromedia. (n.d.). HPLC Troubleshooting. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Asian Journal of Chemistry. (2013). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using. [Link]

  • International Journal of Research in Engineering and Science. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. [Link]

  • Amazon AWS. (n.d.). Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 1,5-Triazole vs. 1,4-Triazole Analogs

The following guide provides an in-depth technical comparison of 1,4- and 1,5-disubstituted 1,2,3-triazole analogs, focusing on their distinct biological activities, synthesis, and applications in drug discovery. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1,4- and 1,5-disubstituted 1,2,3-triazole analogs, focusing on their distinct biological activities, synthesis, and applications in drug discovery.

Executive Summary

In medicinal chemistry, the 1,2,3-triazole moiety is a privileged scaffold, widely utilized as a bioisostere for amide bonds. However, the regiochemistry of the triazole ring—specifically the difference between the 1,4- and 1,5-disubstituted isomers—dramatically alters the molecule's three-dimensional topology and electronic signature.

  • 1,4-Disubstituted Triazoles (CuAAC products): Function primarily as trans-amide isosteres . They are linear, planar, and possess a large dipole moment (~5 D) that mimics the peptide bond's electronic distribution.

  • 1,5-Disubstituted Triazoles (RuAAC products): Function primarily as cis-amide isosteres .[1] They introduce a "kink" in the backbone, mimicking the turn conformation found in cis-proline peptide bonds or cis-stilbenes.

This guide explores how these structural differences translate into divergent biological activities, supported by experimental data in oncology and peptidomimetics.

Structural & Electronic Comparison

The choice between a 1,4- and 1,5-isomer is rarely arbitrary; it is a strategic decision based on the desired binding mode.

Feature1,4-Disubstituted 1,2,3-Triazole 1,5-Disubstituted 1,2,3-Triazole
Synthesis Catalyst Copper (CuI) - CuAACRuthenium (Cp*RuCl) - RuAAC
Bioisostere Target trans-Amide (Z-amide)cis-Amide (E-amide) / cis-Stilbene
3D Topology Linear, extended distance (~5.0 Å between substituents)Kinked, shorter distance (~4.2 Å between substituents)
Dipole Moment ~5.0 Debye (Aligns with amide NH-CO vector)Distinct vector; often mimics cis-peptide bond polarity
Key Application Linear peptide backbones, linker spanningTurn mimetics, macrocyclization, cis-stilbene analogs
Visualization of Synthesis Pathways

The distinct biological outcomes start with divergent synthetic pathways. The mechanism dictates the regioselectivity.

TriazoleSynthesis cluster_Cu CuAAC (Copper Catalysis) cluster_Ru RuAAC (Ruthenium Catalysis) Start Azide (R-N3) + Alkyne (R'-C≡CH) Cu_Cat Cu(I) Catalyst (Sodium Ascorbate/CuSO4) Start->Cu_Cat Click Conditions Ru_Cat Ru(II) Catalyst (Cp*RuCl(COD)) Start->Ru_Cat Thermal/Reflux Cu_Inter Copper-Acetylide Intermediate Cu_Cat->Cu_Inter Ligation Prod_14 1,4-Disubstituted 1,2,3-Triazole (Trans-Mimic) Cu_Inter->Prod_14 Regioselective Cyclization Ru_Inter Ruthenacycle Intermediate Ru_Cat->Ru_Inter Oxidative Coupling Prod_15 1,5-Disubstituted 1,2,3-Triazole (Cis-Mimic) Ru_Inter->Prod_15 Reductive Elimination

Figure 1: Divergent synthetic pathways for 1,4- (CuAAC) and 1,5- (RuAAC) triazole isomers.

Comparative Biological Data[3][4]

Case Study 1: Tubulin Polymerization Inhibitors (Combretastatin A-4 Analogs)

Combretastatin A-4 (CA-4) is a potent vascular disrupting agent that binds to the colchicine site of tubulin.[2][3][4][5] Its activity depends strictly on the cis-stilbene configuration. The trans-isomer is biologically inactive.

  • Hypothesis: A 1,5-disubstituted triazole should mimic the active cis-stilbene, while the 1,4-isomer (mimicking trans) should be inactive.

  • Experimental Outcome: Studies confirm that 1,5-triazoles maintain nanomolar cytotoxicity, whereas 1,4-analogs show significantly reduced or no activity.

Table 1: Cytotoxicity (IC50) of Triazole-Based CA-4 Analogs Data derived from structure-activity relationship studies on cis-restricted analogs.

Compound AnalogTriazole IsomerStructural MimicTubulin Polymerization IC50 (µM)Cytotoxicity (HeLa Cells) IC50 (nM)
Combretastatin A-4 (Natural Product)cis-Stilbene1.2~3.0
Compound 12f 1,5-Disubstituted cis-Mimic4.8 14.0
Compound 4l 1,5-Disubstituted cis-Mimic0.76 ~5.0
1,4-Analog 1,4-Disubstitutedtrans-Mimic> 20.0 (Inactive)> 10,000

Key Insight: The 1,5-triazole scaffold rigidly locks the two aryl rings in a cis-like orientation (approx 60–70° dihedral angle), perfectly fitting the colchicine binding pocket. The 1,4-isomer extends the rings linearly, preventing binding.

Case Study 2: Metabolic Stability in Peptidomimetics (Minigastrin)

In peptide engineering, triazoles replace amide bonds to prevent proteolytic cleavage. However, the isomer choice affects not just stability, but also receptor affinity and tumor uptake.

Table 2: Metabolic Stability of Minigastrin Analogs Comparison of 1,4 vs 1,5-triazole insertion at specific peptide bonds.

Analog TypeModificationBiological Half-Life (t1/2) in PlasmaTumor Uptake (Relative)
Native Peptide Amide Bond< 1.0 h1.0x (Baseline)
1,4-Triazole trans-Amide Isostere91.1 h High Affinity
1,5-Triazole cis-Amide Isostere3.8 h Moderate Affinity

Key Insight: While both isomers improve stability over the native amide, the 1,4-isomer provided superior metabolic stability in this specific linear sequence, likely because the linear trans-mimic better preserved the overall peptide folding required for receptor binding and protease resistance in the blood stream. The 1,5-isomer, inducing a turn, likely exposed the peptide to different degradation pathways.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of both isomers and a standard assay for evaluating their activity.

Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)

Unlike the robust aqueous CuAAC, RuAAC requires anhydrous conditions and specific catalysts.

  • Reagents: Azide (1.0 equiv), Terminal Alkyne (1.0 equiv), CpRuCl(PPh3)2 or Cp RuCl(COD) (1–2 mol%).

  • Solvent: Anhydrous Dioxane or Toluene .

  • Procedure:

    • Add catalyst to a dry vial under inert atmosphere (N2 or Ar).

    • Dissolve alkyne and azide in the solvent (0.1–0.2 M) and add to the vial.

    • Heat the reaction mixture to 60–80 °C for 2–12 hours.

    • Note: Internal alkynes can also be used here, unlike in CuAAC.

  • Workup: Evaporate solvent. Purification via silica gel flash chromatography (typically Hexane/EtOAc).

  • Validation: 1H NMR is critical. The triazole C5-H proton in 1,5-isomers typically shifts downfield (~7.9–8.2 ppm) compared to 1,4-isomers, but NOE (Nuclear Overhauser Effect) between the substituent groups is the definitive confirmation of the 1,5-regiochemistry.

Tubulin Polymerization Assay (In Vitro)

Used to verify the "cis-mimic" activity of 1,5-analogs.

  • Preparation: Purify tubulin from bovine brain or purchase lyophilized tubulin (>99% pure). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Incubation: Add test compounds (dissolved in DMSO) to tubulin (final conc. 10 µM) in a 96-well plate at 4 °C. Include CA-4 as a positive control and DMSO as a negative control.

  • Measurement: Transfer to a spectrophotometer pre-warmed to 37 °C . Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Polymerization manifests as an increase in turbidity (absorbance). Calculate IC50 as the concentration required to inhibit the maximum rate of polymerization by 50%.

Mechanistic Pathway: Biological Binding Logic

The following diagram illustrates the decision matrix for selecting the correct isomer based on the biological target's requirements.

SAR_Logic Target Identify Biological Target Constraint Decision Is the bioactive conformation Linear or Bent? Target->Decision Linear Linear / Extended (e.g., Beta-sheet, Trans-amide) Decision->Linear Extended Bent Bent / Turn / Kinked (e.g., Alpha-helix turn, Cis-stilbene) Decision->Bent Folded Select14 Select 1,4-Triazole (CuAAC) Linear->Select14 Select15 Select 1,5-Triazole (RuAAC) Bent->Select15 Result14 High Affinity for Trans-pockets Select14->Result14 Result15 High Affinity for Cis-pockets (e.g., Tubulin) Select15->Result15

Figure 2: SAR Decision Matrix for Triazole Isomer Selection.

References

  • Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. Journal of Medicinal Chemistry. [Link]

  • 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. Molecular Pharmaceutics. [Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope, Mechanism, and Applications. Chemical Reviews. [Link]

  • 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides. Molecules. [Link]

  • Comparison of the biological activity of 1,4- and 1,5-disubstituted 1,2,3-triazole analogues of combretastatin A-4. Bioorganic & Medicinal Chemistry Letters. [Link]

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Comparative

A Senior Application Scientist's Guide to Conformational Analysis: 1,5-Triazole Peptidomimetics vs. 1,4-Isomers

For the modern medicinal chemist and drug development professional, the quest for proteolytic stability and conformational control in peptide-based therapeutics is paramount. The 1,2,3-triazole ring, introduced as a pept...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist and drug development professional, the quest for proteolytic stability and conformational control in peptide-based therapeutics is paramount. The 1,2,3-triazole ring, introduced as a peptide bond isostere, has emerged as a powerful tool in this endeavor.[1][2] Synthetically accessible via highly efficient "click" chemistry, this heterocyclic scaffold offers a robust replacement for the labile amide bond. However, the seemingly subtle difference between the two primary regioisomers—the 1,4- and 1,5-disubstituted triazoles—belies a profound divergence in their conformational behavior, which can dramatically influence the biological activity of the resulting peptidomimetic.

This guide provides an in-depth, objective comparison of the conformational landscapes of these two critical isomers. We will move beyond simple descriptions to explore the causality behind their structural preferences, detail the experimental and computational methodologies required for their analysis, and discuss the strategic implications for rational drug design.

The Isomeric Dichotomy: A Structural and Electronic Primer

The regioselectivity of the azide-alkyne cycloaddition is the gateway to these two distinct classes of peptidomimetics. The well-established Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields the 1,4-disubstituted isomer .[2][3][4] In contrast, the Ruthenium(II)-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides selective access to the 1,5-disubstituted isomer .[5][6][7]

This difference in connectivity fundamentally alters the geometry and electronic distribution of the resulting backbone. The 1,4-isomer is widely regarded as a surrogate for the planar, extended trans-peptide bond.[2][8] Conversely, the 1,5-isomer, with its more sterically hindered linkage, is an effective mimic of the less common but functionally critical cis-peptide bond, often found in proline-containing sequences.[6][7] This structural mimicry is the foundational principle governing their application in peptidomimetic design.

Caption: Structural comparison of a native trans-amide bond with its 1,4- and 1,5-triazole isosteres.

Methodologies for Interrogating Conformation

A multi-faceted approach combining experimental spectroscopy and computational modeling is essential for a comprehensive understanding of triazole peptidomimetic conformation. The trustworthiness of any structural claim rests on the synergy of these techniques.

Experimental Validation: From Solution Dynamics to Solid-State Certainty
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary tool for elucidating the solution-state conformation. 2D experiments like NOESY and ROESY are critical, as they detect through-space correlations between protons that are close in space (< 5 Å), providing the distance restraints necessary for calculating a 3D structural ensemble.[3][9] The choice of solvent is a key experimental parameter, as the conformational preferences observed in an organic solvent like DMSO may differ significantly from those in water.[9][10][11]

  • X-ray Crystallography: This technique provides the "gold standard" for structural determination, yielding an unambiguous, high-resolution 3D structure in the solid state.[12] While it offers definitive proof of a specific conformation and reveals detailed intermolecular interactions, it's crucial to recognize that this static picture may not fully represent the dynamic equilibrium of conformers present in solution.[12]

In Silico Exploration: Predicting and Rationalizing Structure
  • Quantum Chemical Calculations: For monomeric triazole-amino acid units, methods like Density Functional Theory (DFT) are employed to scan the potential energy hypersurface.[3][13] This process identifies all possible low-energy conformers, providing a foundational understanding of the intrinsic rotational preferences of the building block.

  • Molecular Dynamics (MD) Simulations: To understand the behavior of larger peptidomimetics, MD simulations are invaluable. Using specifically tailored force fields (e.g., TZLff), these simulations model the molecule's dynamic movements in a simulated solvent environment over time.[9][14] This approach provides a powerful view of the conformational ensemble, the stability of secondary structures, and the influence of solvent on folding.[9][10][11]

G cluster_exp Experimental Analysis cluster_comp Computational Modeling NMR NMR Spectroscopy (NOESY/ROESY) Restraints Restraints NMR->Restraints Distance Restraints XRAY X-ray Crystallography SolidState SolidState XRAY->SolidState Static 3D Structure Structure Conformational Model Restraints->Structure SolidState->Structure validates DFT Quantum Calculations (DFT) EnergyMinima EnergyMinima DFT->EnergyMinima Low-Energy Conformers MD Molecular Dynamics (MD) Ensemble Ensemble MD->Ensemble Dynamic Ensemble EnergyMinima->MD informs Ensemble->Structure refines

Caption: Workflow illustrating the synergy between experimental and computational methods.

Head-to-Head Comparison: The Conformational Propensities of 1,4- vs. 1,5-Isomers

The core difference lies in conformational freedom. The 1,5-isomer is significantly more flexible and can access a richer variety of structures.

1,4-Disubstituted Triazoles (Ψ[4Tz]): Conformationally Restricted

  • Structural Behavior: These isomers exhibit a strong preference for extended, planar conformations. Theoretical calculations reveal a much lower number of accessible low-energy conformers compared to their 1,5-counterparts.[3][13] This inherent rigidity makes them predictable building blocks.

  • Secondary Structure: In oligomeric sequences, homochiral 1,4-peptidotriazolamers can adopt well-defined secondary structures, including regular helices and compact folded conformations.[9][10][11] Their behavior is often highly dependent on the stereochemistry of the flanking amino acid residues.

1,5-Disubstituted Triazoles (Ψ[5Tz]): Conformationally Diverse

  • Structural Behavior: Quantum chemical analysis shows that 1,5-triazole amino acids possess a greater number of conformers with closely spaced relative energies.[3][13] This indicates a higher degree of conformational flexibility.

  • Secondary Structure: This diversity allows 1,5-isomers to act as versatile structural elements. They can readily promote the formation of turns (mimicking β-turns), helices, and even zig-zag-like structures within a peptide chain.[3][13] NMR analysis supports the coexistence of multiple conformer types in solution.[3] This adaptability is their defining characteristic.

Feature1,4-Disubstituted Triazole (Ψ[4Tz])1,5-Disubstituted Triazole (Ψ[5Tz])
Mimicked Peptide Bond trans-Amide[2][8]cis-Amide[6][7]
Conformational Freedom Low / RestrictedHigh / Diverse
Number of Conformers Low (e.g., ~4 identified for a monomer)[3][13]High (e.g., ~9 identified for a monomer)[3][13]
Structural Propensity Extended, Planar, Helical[9][10][11]Turns, Helices, Zig-zag[3][13]
Synthetic Access CuAAC (Copper-catalyzed)[3][15]RuAAC (Ruthenium-catalyzed)[5][7]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, where the rationale for each step is clarified to ensure robust and reproducible results.

Protocol 1: NMR-Based Solution Structure Determination
  • Objective: To determine the predominant solution-state conformation of a triazole peptidomimetic.

  • Methodology:

    • Sample Preparation: Dissolve 1-5 mg of the purified peptidomimetic in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1). Causality: The choice of solvent is critical as it establishes the environment influencing the molecular conformation. DMSO is excellent for solubility, while aqueous solutions provide more biologically relevant data.

    • 1D and 2D NMR Acquisition: Record a 1D ¹H spectrum, followed by 2D ¹H-¹H COSY, TOCSY, and NOESY (or ROESY) spectra on a high-field spectrometer (≥500 MHz). Causality: COSY/TOCSY are used to assign all proton signals by identifying through-bond correlations. NOESY/ROESY identifies through-space correlations, which are the basis for distance restraints.[9]

    • Data Processing & Restraint Generation: Process the spectra and integrate the cross-peaks in the NOESY/ROESY spectrum. Convert these volumes into upper-limit distance restraints (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).

    • Structure Calculation: Use the generated distance restraints as input for a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data. The quality of the final ensemble is validated by metrics like low restraint violation energies.

Protocol 2: Regioselective Synthesis of a 1,5-Triazole Linkage via RuAAC
  • Objective: To synthesize a dipeptide mimic containing a 1,5-disubstituted triazole.

  • Methodology: (Based on established literature[6][7])

    • Precursor Synthesis: Synthesize the required α-azido acid and terminal alkyne amino acid derivatives using standard peptide chemistry protection and activation strategies.

    • RuAAC Reaction: In an inert atmosphere glovebox, combine the azide precursor (1.0 eq), the alkyne precursor (1.1 eq), and a ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂) in a suitable solvent like toluene or DMF. Causality: The ruthenium catalyst is essential for directing the cycloaddition to exclusively form the 1,5-regioisomer. An inert atmosphere prevents catalyst degradation.

    • Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS until the starting materials are consumed.

    • Purification: After completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude product using flash column chromatography or preparative HPLC to yield the pure 1,5-disubstituted peptidomimetic.[14]

Strategic Implications for Drug Design

The choice between a 1,4- and 1,5-triazole is not arbitrary; it is a strategic decision to enforce a specific conformational bias.

  • Use Case for 1,4-Isomers: When the goal is to replace a trans-amide bond to enhance proteolytic stability while retaining the native, extended backbone conformation of a bioactive peptide (e.g., an α-helix), the 1,4-isomer is the ideal choice.[2][16] Its conformational rigidity helps preserve the desired secondary structure.

  • Use Case for 1,5-Isomers: When a turn-like geometry is crucial for biological activity—such as in receptor-binding loops or epitopes that mimic β-turns—the 1,5-isomer is superior.[6] Its ability to mimic the constrained cis-prolyl bond geometry and its inherent flexibility make it a powerful tool for engineering potent inhibitors of protein-protein interactions.[7]

Furthermore, the triazole ring itself is not an inert spacer. Its large dipole moment and capacity to act as a hydrogen bond acceptor can establish new, favorable interactions within a binding pocket, directly contributing to ligand affinity.[1][9]

Conclusion

The conformational analysis of 1,4- and 1,5-disubstituted 1,2,3-triazole peptidomimetics reveals a clear functional divergence. The 1,4-isomer serves as a conformationally restricted and predictable surrogate for the trans-amide bond, ideal for stabilizing extended structures. In stark contrast, the 1,5-isomer is a conformationally diverse and flexible mimic of the cis-amide bond, perfectly suited for inducing or stabilizing turn-like structures.

Understanding these fundamental differences, and mastering the analytical techniques to study them, empowers researchers to move beyond simple amide bond replacement. It enables the rational design of peptidomimetics where the triazole isomer is strategically chosen to control conformation, enhance stability, and ultimately, optimize biological function.

References

  • Glock, C., et al. (2019). 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Frontiers in Chemistry. [Link]

  • Bek-Balla, D., et al. (2015). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. Organic & Biomolecular Chemistry. [Link]

  • Stålsmeden, A. S., et al. (2020). Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications. Organic & Biomolecular Chemistry. [Link]

  • Tam, A., & Raines, R. T. (2009). Protein Prosthesis: 1,5-Disubstituted[3][5][9]triazoles as cis-Peptide Bond Surrogates. Raines Lab Publications.

  • Cai, H., et al. (2014). 1,4-disubstituted-[3][5][9]triazolyl-containing analogues of MT-II: design, synthesis, conformational analysis, and biological activity. Journal of Medicinal Chemistry. [Link]

  • D'Souza, D., & Müller, T. J. J. (2020). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry. [Link]

  • Mishra, K. B. (2025). 1,5-Disubstituted 1,2,3-triazoles: Molecular scaffolds for medicinal chemistry and biomolecular mimetics. European Journal of Medicinal Chemistry. [Link]

  • Karcz, D., et al. (2023). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Molecules. [Link]

  • Glock, C. (2019). 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Bielefeld University Publication Server. [Link]

  • Glock, C. (2019). 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Pro. Bielefeld University. [Link]

  • Cichoń, T., et al. (2024). Chirality and Rigidity in Triazole-Modified Peptidomimetics Interacting with Neuropilin-1. International Journal of Molecular Sciences. [Link]

  • Nica, A. S., et al. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules. [Link]

  • Bek-Balla, D., et al. (2015). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. Organic & Biomolecular Chemistry. [Link]

  • Brimble, M. A., et al. (2020). X‐ray structures of triazole inhibitors bound to their respective proteases. ResearchGate. [Link]

  • Bek-Balla, D., et al. (2015). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. Semantic Scholar. [Link]

  • Nica, A. S., et al. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. MDPI. [Link]

  • Liu, Y., et al. (2020). The computational and experimental studies on a 1, 2, 3-triazole compound and its special binding to three kinds of blood proteins. Journal of Biomolecular Structure and Dynamics. [Link]

  • Bek-Balla, D., et al. (2015). Electronic Supplementary Information for: Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. The Royal Society of Chemistry. [Link]

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Validation

Chromatographic Resolution of Triazole Regioisomers: A Comparative Guide on Stationary Phase Selectivity

Executive Summary The separation of triazole regioisomers—specifically the 1,4- and 1,5-disubstituted 1,2,3-triazoles formed via "click" chemistry, and the N1/N2-isomers of 1,2,4-triazoles—is a critical quality attribute...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of triazole regioisomers—specifically the 1,4- and 1,5-disubstituted 1,2,3-triazoles formed via "click" chemistry, and the N1/N2-isomers of 1,2,4-triazoles—is a critical quality attribute in drug discovery. While these isomers share identical molecular weights (isobaric), their distinct dipole moments and three-dimensional topographies allow for chromatographic resolution.

This guide provides an evidence-based approach to separating these isomers, focusing on the mechanistic divergence between C18 (hydrophobic interaction) and Phenyl-Hexyl (


-

interaction)
stationary phases.

Part 1: Mechanistic Insight & Separation Logic

To develop a robust method, one must understand the physicochemical drivers of retention. The separation of triazole isomers is rarely driven by mass transfer limitations but rather by thermodynamic selectivity (


)  derived from polarity differences.
The Dipole Moment Factor (1,2,3-Triazoles)

The primary differentiator between 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles is their net dipole moment.

  • 1,4-Regioisomer: The dipoles of the substituents and the triazole ring generally add vectorially, resulting in a higher net dipole moment (typically 4.0 – 5.0 D).

  • 1,5-Regioisomer: The steric proximity of substituents often forces a conformation where dipoles partially cancel or the molecule adopts a more compact, less polar face, resulting in a lower net dipole moment (typically 1.0 – 2.0 D).

Chromatographic Consequence: On a standard Reversed-Phase (C18) column, the more polar 1,4-isomer interacts more strongly with the polar mobile phase, causing it to elute earlier than the more hydrophobic 1,5-isomer.

The - Interaction Factor (Phenyl Phases)

While C18 separates based on hydrophobicity/polarity, Phenyl-Hexyl or Biphenyl columns introduce shape selectivity via


-

stacking.
  • Planarity: 1,4-isomers are often more planar, allowing better intercalation with phenyl ligands.

  • Solvent Choice: Methanol is preferred over Acetonitrile when using Phenyl columns, as Acetonitrile's

    
    -electrons can suppress the stationary phase's 
    
    
    
    -
    
    
    interactions.

Part 2: Visualization of Separation Dynamics

The following diagram illustrates the differential retention mechanisms for 1,2,3-triazole isomers on a C18 stationary phase.

TriazoleSeparation cluster_0 Mobile Phase (Polar) cluster_1 Stationary Phase (Non-Polar) MP H2O / ACN (High Polarity) Iso14 1,4-Isomer (High Dipole ~5D) More Polar MP->Iso14 Strong Solvation Iso15 1,5-Isomer (Low Dipole ~1.5D) Less Polar MP->Iso15 Weak Solvation C18 C18 Ligands (Hydrophobic) Iso14->C18 Weak Interaction Result14 Elutes EARLY (Low k') Iso14->Result14 Iso15->C18 Strong Hydrophobic Retention Result15 Elutes LATE (High k') Iso15->Result15

Figure 1: Mechanistic flow showing why the 1,4-isomer (blue) elutes before the 1,5-isomer (red) on Reverse Phase C18.

Part 3: Comparative Experimental Protocols

Protocol A: Separation of 1,2,3-Triazoles (Click Products)

Objective: Resolve 1,4-benzyl-4-phenyl-1,2,3-triazole (CuAAC product) from 1,5-benzyl-5-phenyl-1,2,3-triazole (RuAAC product).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) OR Waters CORTECS C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% FA.[2]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Triazole ring absorbance).

Gradient Table:

Time (min) % Mobile Phase B Rationale
0.0 10 Initial equilibration
1.0 10 Isocratic hold to stack injection
10.0 90 Linear ramp to elute non-polars
12.0 90 Wash column

| 12.1 | 10 | Re-equilibration |

Expected Results (Data Summary):

IsomerNet Dipole (Est.)Retention Time (min)Elution Order
1,4-Disubstituted High (~4.8 D)5.2 ± 0.11st
1,5-Disubstituted Low (~1.2 D)6.8 ± 0.12nd

Analyst Note: If peak tailing is observed, the 1,5-isomer is likely interacting with residual silanols due to its specific shape. Switch to a "charged surface" hybrid column (e.g., Waters CSH C18) to mitigate this.

Protocol B: Separation of 1,2,4-Triazoles (Alkylation Products)

Objective: Resolve N1-alkylated vs N2-alkylated isomers. Challenge: 1,2,4-triazoles are more basic. pH control is vital.

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).

  • Mobile Phase B: Methanol (MeOH).[1]

  • Why Methanol? MeOH enhances the

    
    -
    
    
    
    selectivity of the phenyl column compared to ACN.

Workflow Diagram:

Workflow cluster_decision Column Selection Strategy Start Crude Reaction Mixture (Alkylation of 1,2,4-Triazole) Prep Sample Dilution (50:50 MeOH:H2O) Start->Prep C18 C18 Column (Standard) Prep->C18 Initial Screen Phenyl Phenyl-Hexyl Column (Enhanced Selectivity) Prep->Phenyl If Resolution < 1.5 Analysis HPLC Analysis (Gradient Elution) C18->Analysis Phenyl->Analysis Result Data Interpretation Analysis->Result

Figure 2: Decision workflow for selecting the optimal stationary phase for alkylated triazoles.

Part 4: Troubleshooting & Optimization

Co-elution (Resolution < 1.5)

If the 1,4 and 1,5 isomers co-elute on C18:

  • Action: Change the organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent and can interact differently with the nitrogen lone pairs on the triazole ring, often altering the selectivity (

    
    ).
    
  • Action: Lower the temperature to 20°C. Lower temperatures generally favor separation mechanisms driven by enthalpy (shape selectivity) rather than entropy.

Peak Tailing

Triazoles are nitrogen-rich and can act as weak Lewis bases.

  • Cause: Interaction with acidic residual silanols on the silica support.

  • Fix: Ensure the mobile phase contains at least 10-20 mM buffer (Ammonium Formate or Acetate) or 0.1% TFA. The buffer cations compete for the silanol sites, sharpening the triazole peak.

References

  • Separation of alkylated 1,2,4-triazole regioisomers. (2017). Chemistry Stack Exchange. [Link]

  • HPLC Analysis of 1,2,4-Triazole on Coresep 100 Mixed-Mode. HELIX Chromatography. [Link][3]

  • Induced dipole moments of diazoles and triazoles. ResearchGate. [Link]

  • Distinction between 1,4 and 1,5 regioisomers based on NMR. (2012). Journal of Organic Chemistry. [Link][5]

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes. (2023). Molecules (MDPI). [Link]

Sources

Comparative

Definitive Guide: Validation of 1,5-Regioselectivity via NOESY Spectroscopy

Executive Summary In the synthesis of heterocycles—most notably 1,2,3-triazoles via azide-alkyne cycloaddition—distinguishing between 1,4- and 1,5-regioisomers is a critical quality gate. While Copper-Catalyzed Azide-Alk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of heterocycles—most notably 1,2,3-triazoles via azide-alkyne cycloaddition—distinguishing between 1,4- and 1,5-regioisomers is a critical quality gate. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields the 1,4-isomer, Ruthenium-catalyzed variants (RuAAC) and thermal Huisgen cycloadditions often yield the 1,5-isomer or mixtures.

Standard 1D NMR (


H, 

C) is often inconclusive due to overlapping chemical shifts. X-ray crystallography is definitive but low-throughput and requires solid crystals.[1] Nuclear Overhauser Effect Spectroscopy (NOESY) serves as the high-throughput, solution-state "Gold Standard" for validating 1,5-regiochemistry.

This guide details the mechanistic basis, experimental protocol, and data interpretation required to unambiguously confirm 1,5-regioselectivity.

Part 1: The Regioselectivity Challenge

The core challenge lies in the structural similarity between regioisomers. In a 1,2,3-triazole formed from a terminal alkyne, the difference is the position of the substituent relative to the nitrogen bound to the R-group.

  • 1,4-Isomer: The substituent is distal to the N1-R group.

  • 1,5-Isomer: The substituent is proximal (sterically crowded) to the N1-R group.

This proximity is invisible to scalar coupling (J-coupling) in many cases but is the defining feature of dipolar coupling (NOE).

Comparative Analysis of Validation Methods
FeatureNOESY (Recommended) HMBC X-Ray Crystallography DFT Prediction (GIAO)
Primary Mechanism Through-Space (< 5 Å)Through-Bond (2-3 bonds)Electron Density DiffractionQuantum Chemical Calculation
Sample State Solution (CDCl

, DMSO-

)
SolutionSolid Single Crystal Virtual
Throughput High (1-4 hours)High (30-60 mins)Low (Days/Weeks)Medium (Hours)
Ambiguity Risk Low (if mixing time optimized)Medium (requires distinct coupling paths)Zero Medium (model dependent)
Key Limitation Molecular Weight dependence (Zero Crossing)Quaternary carbons can break pathwaysCrystal growth failureRequires experimental match

Part 2: Mechanistic Logic & Visualization

To interpret the data, one must visualize the spatial arrangement.[2] The NOE signal intensity is proportional to


, where 

is the distance between nuclei.[3]
Diagram 1: The Spatial Proximity Argument (1,5 vs 1,4)

The following diagram illustrates the specific proton interactions that generate NOE cross-peaks in the 1,5-isomer but are absent in the 1,4-isomer.

Regioselectivity cluster_15 1,5-Regioisomer (RuAAC Product) cluster_14 1,4-Regioisomer (CuAAC Product) node_15 1,5-Disubstituted Triazole prox_15 Spatial Proximity (< 3.0 Å) Strong NOE Signal node_15->prox_15 N1-Substituent (H) vs C5-Substituent (H) decision Spectroscopic Decision prox_15->decision Cross-peak Observed node_14 1,4-Disubstituted Triazole dist_14 Spatial Distance (> 5.0 Å) NOE Silent node_14->dist_14 N1-Substituent (H) vs C4-Substituent (H) dist_14->decision No Cross-peak

Caption: In the 1,5-isomer, the N1-substituent and C5-substituent are spatially crowded, resulting in a strong NOE. In the 1,4-isomer, they are too distant.

Part 3: Experimental Protocol (Self-Validating System)

Sample Preparation
  • Concentration: 10–20 mg in 0.6 mL solvent. High concentration improves signal-to-noise (S/N) for weak NOEs.

  • Solvent: CDCl

    
     or DMSO-
    
    
    
    .
    • Pro Tip: Use a high-quality NMR tube (5mm). If the sample is viscous, dilute it. Viscosity affects tumbling rates (

      
      ), which changes the NOE regime.[4][5]
      
  • Degassing (Optional but Recommended): Dissolved oxygen is paramagnetic and accelerates relaxation (

    
    ). For detecting very weak NOEs (< 1%), bubble Argon through the sample for 2 minutes.
    
Pulse Sequence Parameters
  • Sequence: noesyph (Phase-sensitive NOESY) or noesygpph (Gradient enhanced).

  • Relaxation Delay (D1): Must be

    
     of the longest 
    
    
    
    in the molecule. Usually 2.0 – 3.0 seconds is sufficient for small molecules.
  • Scans (NS): Minimum 16, preferably 32 or 64 for clean baselines.

  • Mixing Time (

    
    ): The Critical Variable. [6]
    
Mixing Time Optimization Strategy

The most common failure mode is selecting the wrong mixing time.

  • Small Molecules (MW < 600 Da): NOE is positive.[4] Build-up is slow.

    • Recommended

      
      :500 ms – 800 ms .
      
  • Medium Molecules (MW 600–1200 Da): The "Zero Crossing" region. NOE intensity may be near zero regardless of proximity.

    • Action: Switch to ROESY (Rotating-frame Overhauser Effect Spectroscopy).[7]

  • Large Molecules (MW > 1200 Da): NOE is negative (same phase as diagonal). Spin diffusion is rapid.

    • Recommended

      
      :100 ms – 300 ms .
      
Acquisition Workflow

Workflow start Start h1 Acquire 1H NMR (Check Purity) start->h1 mw Est. Molecular Weight h1->mw small MW < 600 Da mw->small med MW 600-1200 Da mw->med noesy Run NOESY Mix: 600ms small->noesy roesy Run ROESY Mix: 300ms med->roesy process Phase Correction (Diagonal vs Cross-peaks) noesy->process roesy->process

Caption: Decision tree for selecting NOESY vs. ROESY based on molecular weight to avoid the zero-crossing artifact.

Part 4: Data Interpretation & Case Study

Case Study: Benzyl Azide + Phenylacetylene

Target: 1-benzyl-5-phenyl-1H-1,2,3-triazole (1,5-isomer).

  • Identify Key Protons:

    • H

      
      :  Benzyl -CH
      
      
      
      - protons (attached to N1).
    • H

      
      :  Ortho-protons of the 5-Phenyl ring (attached to C5).
      
    • H

      
      :  Triazole ring proton (C4-H).
      
  • Analyze the Spectrum:

    • 1,5-Isomer (RuAAC): You will see a strong cross-peak between H

      
       (Benzyl)  and H
      
      
      
      (Phenyl-ortho)
      . This confirms the phenyl ring is adjacent to the benzyl group.
    • 1,4-Isomer (CuAAC): The Phenyl ring is at C4, far from the Benzyl group at N1. You will NOT see an H

      
      -H
      
      
      
      correlation. Instead, you may see a correlation between H
      
      
      (Benzyl)
      and H
      
      
      (Triazole-H)
      , as the triazole proton is now at C5, closer to the N1-substituent.
Summary of Diagnostic Signals[1][2]
Interaction Pair1,5-Isomer Signal1,4-Isomer Signal
N1-Substituent

C5-Substituent
STRONG Absent (Too far)
N1-Substituent

Triazole-H
Weak/Absent (H is at C4)STRONG (H is at C5)

Part 5: Troubleshooting & Artifacts

  • T1 Noise: Streaks running parallel to the F1 axis.

    • Fix: Use symmetrization during processing (cautiously) or increase the number of scans.

  • Zero Quantum Coherence (ZQC): Anti-phase dispersive peaks that complicate interpretation.

    • Fix: Use a ZQC-suppression pulse sequence (noesygpphzs on Bruker systems).

  • Spin Diffusion (Large Molecules): Cross-peaks appear for distant protons because magnetization is relayed A

    
     B 
    
    
    
    C.
    • Fix: Reduce mixing time. If the cross-peak disappears but direct peaks remain, the original peak was an artifact of spin diffusion.

References

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[8][9] Journal of the American Chemical Society, 127(46), 15998–15999. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect). Link

  • Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Regioselectivity. Journal of the American Chemical Society, 127(1), 210–216. Link

  • Creary, X., et al. (2012). Distinguishing 1,4- and 1,5-Disubstituted 1,2,3-Triazoles by NMR Spectroscopy. The Journal of Organic Chemistry, 77(19), 8756–8761. Link

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine

As a novel building block in synthetic and medicinal chemistry, (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine and its isomers are increasingly utilized in research and development. While its full toxicological and environm...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel building block in synthetic and medicinal chemistry, (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine and its isomers are increasingly utilized in research and development. While its full toxicological and environmental profile is not yet extensively documented, its chemical structure—possessing a triazole ring and a methanamine group—necessitates a cautious and systematic approach to its disposal. Adherence to proper chemical waste management protocols is not merely a regulatory requirement but a cornerstone of a robust safety culture, protecting researchers, the community, and the environment.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine, grounded in established principles of laboratory safety and hazardous waste management.

Hazard Assessment and Risk Mitigation

Given the absence of exhaustive substance-specific data, a risk assessment must be based on the chemical's constituent functional groups and data from structurally similar compounds. The primary amine group suggests potential basicity and irritant properties, while triazole derivatives can exhibit varying levels of toxicity. Therefore, (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine must be treated as a hazardous chemical waste.[1][2]

Engineering Controls

All handling and preparation of waste, including aliquoting and container rinsing, must be conducted within a properly functioning and certified laboratory chemical fume hood.[2][3] This is the primary engineering control to minimize inhalation exposure.

Personal Protective Equipment (PPE)

A thorough risk assessment dictates the use of appropriate PPE to create a barrier between the researcher and the chemical. The minimum required PPE is summarized below.

Protection TypeSpecificationRationale
Eye & Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[4]Protects against accidental splashes and contact with airborne particles.
Hand Chemically resistant gloves (e.g., Nitrile).Prevents skin contact. Gloves must be inspected for integrity before each use and changed immediately if contaminated.
Body A flame-resistant laboratory coat, long pants, and closed-toe shoes.Protects against skin exposure from spills and splashes.

Core Disposal Protocol: A Step-by-Step Approach

Under no circumstances should this chemical or its solutions be disposed of via sanitary sewers (down the drain) or in general solid waste (trash).[5][6] Evaporation in a fume hood is also not a permissible disposal method.[6]

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[7]

  • Classification: (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine is classified as a non-halogenated organic hazardous waste .

  • Segregation: Collect waste containing this compound in a dedicated container. Do not mix with other waste streams, especially the following incompatible materials:

    • Strong Oxidizing Agents[4]

    • Strong Acids[3]

    • Halogenated Solvents[1]

    • Heavy Metals[1]

The causality here is crucial: mixing amines with strong acids can cause a vigorous exothermic reaction. Mixing with oxidizers can create a fire or explosion hazard. Keeping halogenated and non-halogenated wastes separate is often a regulatory requirement and simplifies the final disposal process for your institution's waste handler.[1]

Step 2: Container Selection and Labeling

The waste container is the primary containment system and must be chosen and labeled correctly from the moment waste generation begins.[6][8]

  • Container Choice: Use a sturdy, leak-proof container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE, or the original container if in good condition). The container must have a secure, screw-top lid.[5][9]

  • Labeling: Immediately upon adding the first volume of waste, affix a completed hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[7] The label must include:

    • The words "Hazardous Waste"[8][10]

    • Full Chemical Name(s): (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine and any solvents, with estimated percentages.

    • Accumulation Start Date (the date the first waste is added)[7]

    • Generating Laboratory Information (PI Name, Room Number)

This self-validating step ensures that all personnel know the container's contents and status, preventing accidental mixing and ensuring regulatory compliance.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Waste must be accumulated at or near the point of generation and under the control of laboratory personnel.[7][9]

  • Location: Store the waste container in a designated and labeled Satellite Accumulation Area (SAA) within the lab.

  • Containment: The container must be kept within a secondary containment bin or tray to contain any potential leaks.[5][9]

  • Closure: Keep the waste container securely capped at all times, except when actively adding waste.[5][6] This is an EPA requirement to prevent the release of vapors.

Step 4: Arranging for Final Disposal

Once the waste container is full (no more than 90% capacity) or has been in the SAA for the maximum allowed time (e.g., six to twelve months, depending on regulations), arrange for its removal.[9][11]

  • Request Pickup: Contact your institution's EHS or Hazardous Waste Management department to schedule a waste pickup. Do not transport hazardous waste yourself.[6]

  • Documentation: Ensure all paperwork required by your institution is completed accurately.

Management of Contaminated Materials & Empty Containers

Proper disposal extends beyond the chemical itself to everything it has contaminated.

Contaminated Solid Waste

Items such as gloves, weighing paper, and absorbent pads contaminated with (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine must be disposed of as hazardous waste.

  • Procedure:

    • Collect contaminated solid waste in a clear plastic bag or a designated solid waste container (e.g., a lined pail).[1] Do not use biohazard bags.[1]

    • When the bag is 3/4 full, seal it securely.

    • Attach a completed hazardous waste label to the bag or container.

    • Manage this solid waste container within your SAA and request pickup from EHS.

Empty Container Decontamination

An "empty" container that held (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine is not yet ready for regular trash and must be decontaminated.[6]

  • Triple Rinse Protocol:

    • Select a solvent that can readily dissolve the compound (e.g., methanol, ethanol, or acetone).

    • First Rinse: Add a small amount of the solvent to the empty container, cap it, and rinse thoroughly. This first rinsate is considered hazardous waste and must be collected in your designated liquid hazardous waste container. [5]

    • Second & Third Rinses: Repeat the rinsing process two more times. Depending on local regulations, these subsequent rinses may be permissible for drain disposal if the original chemical is not acutely toxic, but the most conservative and universally compliant approach is to collect all three rinses as hazardous waste.

    • Final Disposal: Once triple-rinsed and air-dried, obliterate or deface the chemical label on the container before disposing of it in the appropriate glass or plastic recycling bin.[5][6]

Emergency Procedures: Spill and Exposure

Spill Response

For small spills (<100 mL) within a chemical fume hood:

  • Alert: Alert personnel in the immediate area.

  • Isolate: Restrict access to the spill area.

  • PPE: Don the appropriate PPE as described in Section 1.2.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated container for hazardous solid waste.[3]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team immediately.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing various waste streams of (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine.

G Disposal Workflow for (1-phenyl-1H-1,2,3-triazol-5-yl)methanamine cluster_start Waste Generation Point cluster_process Action & Segregation cluster_final Final Disposition start Unused/Surplus Chemical or Reaction Mixture node_liquid Collect in Labeled, Sealed Non-Halogenated Liquid Hazardous Waste Container start->node_liquid start2 Contaminated Labware (Gloves, Wipes, Pipettes) node_solid Collect in Labeled, Sealed Solid Hazardous Waste Container/Bag start2->node_solid start3 Empty Chemical Container node_rinse Perform Triple Rinse Protocol start3->node_rinse end_ehs Store in SAA Request EHS Pickup node_liquid->end_ehs node_solid->end_ehs node_rinse->node_liquid Collect 1st Rinsate (and subsequent, if required) as Liquid Hazardous Waste end_trash Deface Label Dispose in Regular Glass/Plastic Trash node_rinse->end_trash After Rinsing & Drying

Caption: Decision workflow for proper waste stream management.

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved February 15, 2026, from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved February 15, 2026, from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved February 15, 2026, from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved February 15, 2026, from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved February 15, 2026, from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved February 15, 2026, from [Link]

  • Washington State University. (n.d.). Methylamine Standard Operating Procedure. Retrieved February 15, 2026, from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved February 15, 2026, from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved February 15, 2026, from [Link]

Sources

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